molecular formula C7H13N3O B1451117 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol CAS No. 1199215-90-1

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

カタログ番号: B1451117
CAS番号: 1199215-90-1
分子量: 155.2 g/mol
InChIキー: WUHGAVVAXIJTHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGAVVAXIJTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

infrared spectroscopy of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles, a detailed experimental protocol for Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and an in-depth interpretation of the resulting spectrum. By deconstructing the molecule into its constituent functional groups—a primary alcohol and a substituted triazole ring—we can predict and assign the characteristic vibrational modes. This guide serves as a practical reference for the characterization and quality control of this and structurally related heterocyclic compounds.

Introduction: The Molecule and the Method

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a bifunctional molecule featuring a hydrophilic alcohol group and a nitrogen-rich 1,2,4-triazole heterocycle. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities. The propanol side chain can influence solubility, metabolic stability, and receptor interactions. Accurate structural confirmation and purity assessment are therefore critical in its synthesis and application.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint".[1] By analyzing this fingerprint, we can identify the functional groups present, confirm the molecular structure, and gain insights into intermolecular interactions such as hydrogen bonding.

This guide will focus on a practical and widely used IR sampling technique, ATR-FTIR, which is ideal for analyzing solid and liquid samples with minimal preparation.

Theoretical Framework: Predicting the Spectrum

The infrared spectrum of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a superposition of the vibrational modes of its two primary components: the propanol chain and the dimethyl-triazole ring. Understanding the characteristic absorption frequencies of these parts allows for a robust prediction of the full spectrum.

2.1. The Propan-1-ol Moiety

The propanol group provides some of the most distinct and easily identifiable peaks in the spectrum.

  • O-H Stretching: The hydroxyl (-OH) group is the most prominent feature. Due to extensive intermolecular hydrogen bonding in the condensed phase (solid or neat liquid), the O-H stretching vibration appears as a very strong and characteristically broad band, typically in the 3500-3200 cm⁻¹ region.[2] The breadth of this peak is a direct consequence of the different hydrogen-bonding environments within the sample.[3]

  • C-O Stretching: The stretching vibration of the C-O single bond in a primary alcohol like this one gives rise to a strong absorption band in the 1260-1050 cm⁻¹ range.[2][4] Its exact position can provide clues about the substitution.

  • Aliphatic C-H Stretching: The propyl chain and the methyl groups on the triazole ring contain numerous C-H bonds. Their stretching vibrations are observed as strong, sharp peaks in the 3000-2850 cm⁻¹ region.[2] Multiple overlapping peaks are expected due to symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups.

2.2. The 3,5-dimethyl-1H-1,2,4-triazole Moiety

The triazole ring contributes a series of complex and highly characteristic absorptions, particularly in the fingerprint region (<1500 cm⁻¹).

  • C-H Stretching (Aromatic-like & Methyl): While the triazole ring is heterocyclic, its C-H bond can sometimes show stretching vibrations slightly above 3000 cm⁻¹, around 3100 cm⁻¹.[5][6] The C-H stretching from the two methyl groups will contribute to the aliphatic C-H bands around 2960-2870 cm⁻¹.[4]

  • Ring Stretching (C=N, N-N): The triazole ring contains C=N and N-N double and single bonds. The stretching vibrations of these bonds are coupled and result in a series of medium to strong intensity bands typically found in the 1600-1400 cm⁻¹ region.[6] These peaks are highly characteristic of the heterocyclic ring structure.

  • Ring Deformation and Bending: The in-plane and out-of-plane bending and deformation modes of the entire triazole ring skeleton produce a unique pattern of absorptions in the fingerprint region (1400-650 cm⁻¹). These absorptions are definitive for identifying the specific substitution pattern of the triazole ring.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

This protocol describes a self-validating workflow for obtaining a high-quality IR spectrum using a standard ATR-FTIR spectrometer. The causality behind each step is explained to ensure data integrity.

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis p1 Instrument Purge (Ensures low H₂O/CO₂ levels) p2 Clean ATR Crystal (Prevents cross-contamination) p1->p2 a1 Collect Background Spectrum (Accounts for ambient atmosphere and instrument response) p2->a1 a2 Apply Sample to Crystal (Ensures good contact for strong signal) a1->a2 a3 Collect Sample Spectrum (Measures absorption due to the sample) a2->a3 d1 Perform ATR Correction (Corrects for wavelength-dependent depth of penetration) a3->d1 d2 Baseline Correction (Removes spectral tilt or offset) d1->d2 d3 Peak Picking & Interpretation (Correlates peaks to vibrational modes) d2->d3

Caption: A self-validating workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation & Verification:

    • Causality: A stable instrument environment is paramount for reproducible results.

    • Action: Ensure the FTIR spectrometer has been purging with dry air or nitrogen for at least 30 minutes. This minimizes interfering absorptions from atmospheric water vapor (broad bands around 3700-3500 cm⁻¹ and sharp lines around 1800-1400 cm⁻¹) and carbon dioxide (sharp doublet near 2360 cm⁻¹).

  • ATR Crystal Cleaning:

    • Causality: Any residue on the ATR crystal will appear in both the background and sample spectra, leading to poor subtraction and contaminated data.

    • Action: Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol or ethanol, using a lint-free wipe. Perform a "clean check" by collecting a spectrum of the empty, clean crystal to ensure no contaminant peaks are present.

  • Background Acquisition (Self-Validation Step 1):

    • Causality: The background spectrum captures the instrument's response and the ambient atmospheric conditions at the time of measurement. It is the reference against which the sample is measured.

    • Action: With the clean, empty ATR accessory in place, collect a background spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Sample Application:

    • Causality: Effective contact between the sample and the ATR crystal is required for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

    • Action: Place a small amount of the solid 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol powder onto the center of the ATR crystal. Use the pressure clamp to apply consistent and firm pressure, ensuring intimate contact across the crystal surface.

  • Sample Spectrum Acquisition (Self-Validation Step 2):

    • Causality: This is the measurement of the infrared radiation absorbed by the sample.

    • Action: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Post-Measurement Cleaning:

    • Causality: Proper cleanup prevents contamination of future experiments.

    • Action: Remove the sample from the crystal and clean the crystal surface thoroughly with a suitable solvent as described in Step 2.

Spectral Analysis and Interpretation

The resulting spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes from the theoretical framework.

spectral_correlation cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | Propanol Moiety | Triazole Moiety r1 O-H Stretch 3500-3200 mol:f1->r1 -OH r2 C-H Stretch 3000-2850 mol:f1->r2 -CH₂-, -CH₃ mol:f2->r2 -CH₃ r3 Ring Stretch (C=N) 1600-1400 mol:f2->r3 C=N, N-N r4 C-O Stretch 1260-1050 mol:f1->r4 C-O r5 r5 mol:f2->r5 Ring Bending

Caption: Correlation of molecular structure with expected IR absorption regions.

4.1. Tabulated Peak Assignments

The following table summarizes the expected key absorption bands for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol.

Wavenumber (cm⁻¹)IntensityBand ShapeVibrational Mode AssignmentAssociated Functional Group
~3350StrongVery BroadO-H Stretch (H-bonded)Primary Alcohol (-OH)
~2960, ~2930, ~2870Strong-MediumSharpAsymmetric & Symmetric C-H StretchPropyl chain (-CH₂, -CH₃) & Methyl groups
~1550MediumSharpC=N Stretch1,2,4-Triazole Ring
~1470MediumSharpC-H Bend (Scissoring)Methylene (-CH₂)
~1430MediumSharpRing Stretch1,2,4-Triazole Ring
~1380Medium-WeakSharpC-H Bend (Symmetric)Methyl (-CH₃)
~1070StrongSharpC-O StretchPrimary Alcohol (C-OH)
< 1000VariableSharpRing Bending/Deformation1,2,4-Triazole Ring

4.2. Detailed Interpretation

  • The Hydroxyl Region (4000-3000 cm⁻¹): The most unambiguous feature is the intense, broad absorption centered around 3350 cm⁻¹. This is the classic signature of an alcohol group involved in hydrogen bonding. Its presence is a primary confirmation of the -OH functionality.[2][3]

  • The C-H Region (3000-2800 cm⁻¹): A cluster of sharp, strong peaks between 2960 and 2870 cm⁻¹ confirms the abundance of saturated C-H bonds. These arise from the methyl groups on the triazole ring and the three CH₂ groups of the propyl linker.

  • The Double Bond & Fingerprint Regions (1600-650 cm⁻¹):

    • The peaks at ~1550 cm⁻¹ and ~1430 cm⁻¹ are characteristic of the C=N and other coupled ring stretching vibrations of the 1,2,4-triazole heterocycle.[6] The exact positions and relative intensities of these peaks are part of the molecule's unique fingerprint.

    • The strong peak around 1070 cm⁻¹ is definitively assigned to the C-O stretching of the primary alcohol group.[4] Its high intensity and position confirm the presence of the propanol, not a secondary or tertiary alcohol.

    • The bands at ~1470 cm⁻¹ (CH₂ scissoring) and ~1380 cm⁻¹ (CH₃ symmetric bending) further corroborate the presence of the aliphatic components.

    • The complex pattern of weaker bands below 1000 cm⁻¹ is due to various skeletal vibrations and out-of-plane bending modes of the triazole ring. While individual assignment is difficult without computational modeling, this region is holistically unique to the molecule and is invaluable for comparison against a reference standard to confirm identity.[5]

Conclusion

The infrared spectrum of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol provides a wealth of structural information. The key diagnostic bands are the broad O-H stretch (~3350 cm⁻¹), the aliphatic C-H stretches (~2960-2870 cm⁻¹), the triazole ring C=N stretch (~1550 cm⁻¹), and the strong primary alcohol C-O stretch (~1070 cm⁻¹). Together, these absorptions provide unequivocal evidence for the presence of both the propanol and the dimethyl-triazole moieties. By following the robust ATR-FTIR protocol outlined herein, researchers can reliably obtain high-fidelity spectra for structural verification, quality control, and further investigation of this important class of heterocyclic compounds.

References

  • Doc Brown's Chemistry. (2026, January 13). Infrared spectrum of propan-1-ol.
  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy.
  • Infrared Spectra of Some Simple Organic Compounds. (2026, January 14). Infrared Spectra of Some Simple Organic Compounds.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
  • Proprep. (n.d.). Interpret the IR spectrum of 1-propanol, highlighting functional group peaks.
  • Al-Nahrain Journal of Science. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Sources

Technical Whitepaper: Sourcing, Synthesis, and Pharmacological Application of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol (CAS: 1199215-90-1) is a highly specialized, privileged pharmacophore. Featuring a 1,2,4-triazole core flanked by two methyl groups and an N1-linked propanol chain, this molecule is strategically utilized to occupy hydrophobic pockets while providing critical hydrogen-bonding interactions in target proteins.

This guide provides an authoritative analysis of its commercial availability, a self-validating protocol for its de novo synthesis, and its mechanistic application in central nervous system (CNS) drug development.

Physicochemical Profiling

Understanding the physical and structural parameters of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the terminal hydroxyl group allows for downstream functionalization (e.g., conversion to a leaving group or etherification), while the triazole nitrogens serve as strong hydrogen bond acceptors.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
CAS Number 1199215-90-1Unique identifier for the N1-propyl isomer.
Molecular Formula C₇H₁₃N₃ODefines stoichiometry for scale-up.
Molecular Weight 155.20 g/mol Low molecular weight; ideal fragment for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1Terminal hydroxyl group (-OH).
H-Bond Acceptors 3Triazole ring nitrogens (N2, N4) and oxygen.
Target Isomer N1-alkylatedMust be differentiated from the 2-propanol isomer (CAS: 1060817-28-8).

Commercial Availability Landscape

Due to its highly specific regiochemistry, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is not typically stocked in bulk by generalist suppliers. However, it is commercially available through specialized chemical distributors focusing on advanced building blocks.

Table 2: Verified Commercial Suppliers

SupplierCatalog / MDL NumberPurity StandardLead Time Expectation
Amerigo Scientific 1199215-90-1>95% (NMR/LC-MS)Typically in-stock / 1-2 weeks
BLD Pharm BD178265>97%Made-to-order / 3-4 weeks
Moldb M212581Research GradeCatalog item / Variable

Note: When sourcing, researchers must explicitly verify the CAS number (1199215-90-1) to avoid receiving the structurally similar 2-propanol derivative.

De Novo Synthesis & Scale-Up Protocol

When commercial lead times are prohibitive, or when isotopic labeling (e.g., ¹³C or ²H) is required for pharmacokinetic tracing, de novo synthesis is necessary.

Causality of Experimental Design

The synthesis relies on the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with 3-bromopropan-1-ol. The 1,2,4-triazole ring contains three nitrogens. Due to the symmetry of the 3,5-dimethyl substitution, N1 and N2 are tautomerically equivalent. However, N4 is also a potential nucleophile.

Why use Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF)? To maximize N1-alkylation and suppress unwanted N4-alkylation, a bulky, soft base like Cs₂CO₃ is utilized in a polar aprotic solvent (DMF). The large cesium cation weakly coordinates with the triazolide anion, enhancing its solubility and nucleophilicity. The steric bulk of the methyl groups at the 3- and 5-positions heavily shields the N4 position, directing the electrophilic attack almost exclusively to the less hindered N1 position ().

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal validation mechanisms. This workflow incorporates mandatory In-Process Controls (IPCs) to ensure the reaction validates its own progression before downstream steps are initiated.

Step 1: Reagent Activation

  • Charge a flame-dried, argon-purged round-bottom flask with 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add Cs₂CO₃ (1.5 eq). Stir the suspension at 25°C for 30 minutes to ensure complete deprotonation and formation of the triazolide anion.

Step 2: Electrophilic Addition 3. Add 3-bromopropan-1-ol (1.1 eq) dropwise over 10 minutes to prevent localized exothermic spikes. 4. Elevate the reaction temperature to 80°C and stir for 12 hours.

Step 3: In-Process Control (IPC) – The Validation Gate 5. Do not proceed to workup without IPC clearance. Withdraw a 50 µL aliquot, quench with 100 µL H₂O, and extract with 200 µL Ethyl Acetate (EtOAc). 6. TLC Validation: Spot the organic layer against the starting triazole on silica gel (Eluent: 10% MeOH in DCM). The starting material (R_f ~0.2) must be absent, replaced by a new UV-active spot (R_f ~0.5). 7. Mass Validation: Analyze via LC-MS. The target mass must be confirmed (m/z [M+H]⁺ = 156.1). If conversion is <95%, continue heating for 4 hours and repeat IPC.

Step 4: Quench and Purification 8. Upon IPC clearance, cool the mixture to room temperature and quench with distilled water (3x volume of DMF) to crash out inorganic salts and solubilize the DMF. 9. Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 10. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product.

Synthesis A 3,5-dimethyl-1H- 1,2,4-triazole C Base: Cs2CO3 Solvent: DMF Temp: 80°C, 12h A->C B 3-bromopropan-1-ol B->C D 3-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl) propan-1-ol C->D Regioselective N1-Alkylation

Workflow for the regioselective N-alkylation synthesis of the triazole derivative.

Pharmacological Utility in Drug Development

The 3,5-dimethyl-1,2,4-triazole moiety is widely recognized in medicinal chemistry as a bioisostere for amides and esters, offering superior metabolic stability. When functionalized with a propanol linker, it serves as a highly effective hinge-binding motif.

Application: PDE10A Inhibitors for CNS Disorders

A primary application of this building block is in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme highly localized in the medium spiny neurons of the mammalian striatum. It regulates the intracellular dynamics of the secondary messengers cAMP and cGMP.

By integrating the 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol fragment into larger cyclobutyl benzimidazole scaffolds, researchers have developed potent PDE10 inhibitors (). The triazole ring engages in critical pi-stacking and hydrogen bonding within the PDE10A active site. Inhibiting this enzyme prevents the degradation of cAMP/cGMP, triggering a signaling cascade that activates Protein Kinase A (PKA). This ultimately modulates gene transcription, providing therapeutic efficacy for striatal hypofunction disorders such as Schizophrenia and Huntington's disease.

Pathway Drug Triazole-derived PDE10 Inhibitor PDE10 PDE10A Enzyme (Striatum) Drug->PDE10 Competitive Inhibition cAMP Intracellular cAMP/cGMP Accumulation PDE10->cAMP Prevents Hydrolysis PKA PKA / PKG Activation cAMP->PKA Allosteric Activation Gene Gene Transcription (CREB Phosphorylation) PKA->Gene Signal Transduction CNS Therapeutic Efficacy (Schizophrenia / CNS Disorders) Gene->CNS Phenotypic Shift

Mechanism of action for PDE10 inhibitors utilizing the triazole pharmacophore.

References

  • Title: 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol Product Catalog | Source: Amerigo Scientific | URL: [Link]

  • Title: US20150307479A1 - Cyclobutyl benzimidazoles as pde 10 inhibitors | Source: Google Patents | URL

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, a valuable heterocyclic building block. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the critical challenge of regioselectivity in the N-alkylation of asymmetrically substituted triazoles. We present a detailed, field-proven protocol for direct alkylation, including reaction setup, purification, and comprehensive characterization to ensure the isolation of the desired N1 isomer.

Introduction and Strategic Overview

The target molecule, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, incorporates a 3,5-disubstituted 1,2,4-triazole core linked via a nitrogen atom to a propanol chain. Such structures serve as key intermediates in the synthesis of more complex molecules, particularly in drug discovery programs where the triazole ring can act as a stable, hydrogen-bond accepting/donating scaffold.

The Core Synthetic Challenge: Regioselectivity

The direct N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole presents a classic regioselectivity problem.[4] The triazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) available for alkylation, leading to the potential formation of two structural isomers. The N4 position is sterically shielded by the adjacent methyl groups and is generally not observed as a significant product in alkylation reactions.

  • N1 Isomer (Desired): 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

  • N2 Isomer (Byproduct): 3-(3,5-dimethyl-2H-1,2,4-triazol-2-yl)propan-1-ol

Our chosen strategy involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable three-carbon electrophile in the presence of a base. While this method inevitably produces a mixture of isomers, it is often the most direct and atom-economical approach. The success of this synthesis hinges on the subsequent chromatographic separation and rigorous analytical validation of the desired N1 product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Purification start_node start_node reagent_node reagent_node condition_node condition_node intermediate_node intermediate_node product_node product_node Triazole 3,5-Dimethyl-1H-1,2,4-triazole Mixture Isomeric Mixture (N1 and N2 adducts) Triazole->Mixture AlkylHalide 3-Bromopropan-1-ol AlkylHalide->Mixture Base Base (e.g., K₂CO₃) Base->Mixture Solvent Solvent (e.g., DMF) Solvent->Mixture Conditions Heat (e.g., 80 °C) Conditions->Mixture Chromatography Silica Gel Column Chromatography Mixture->Chromatography Product_N1 Product: 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol (Desired Isomer) Chromatography->Product_N1 Fraction 1 Product_N2 Byproduct: 3-(3,5-dimethyl-2H-1,2,4-triazol-2-yl)propan-1-ol (Isomer) Chromatography->Product_N2 Fraction 2

Caption: Overall synthetic workflow for the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS Number
3,5-Dimethyl-1H-1,2,4-triazole≥98%Sigma-Aldrich7343-42-2
3-Bromopropan-1-ol≥97%Sigma-Aldrich627-18-9
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals141-78-6
HexanesACS GradeVWR Chemicals110-54-3
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeSigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshMilliporeSigma7631-86-9

2.2 Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2.3 Reaction Procedure

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-1,2,4-triazole (0.485 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5 minutes.

  • Reagent Addition: Add 3-bromopropan-1-ol (0.50 mL, 5.5 mmol, 1.1 equiv) to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), observing the consumption of the starting triazole.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The product is expected to be in the organic phase.

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid containing the isomeric mixture.

2.4 Purification: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 g).

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (a gradient of ethyl acetate in hexanes is a good starting point, e.g., from 50% to 100% EtOAc).

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify and separate the two main products (N1 and N2 isomers). The polarity difference should allow for separation.

  • Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol as a solid or viscous oil.

Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the final product, and crucially, to distinguish it from the N2 isomer.

G product_node product_node technique_node technique_node data_node data_node conclusion_node conclusion_node Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Product->MS IR IR Spectroscopy Product->IR NMR_Data Provides structural information and isomer differentiation. NMR->NMR_Data MS_Data Confirms molecular weight (C₇H₁₃N₃O = 155.20 g/mol). MS->MS_Data IR_Data Identifies functional groups (O-H, C-N, C-H). IR->IR_Data Conclusion Structure and Purity Confirmed NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the analytical validation of the synthesized product.

Expected Analytical Data

The key to distinguishing the N1 and N2 isomers lies in NMR spectroscopy. The chemical environment of the propanol chain's protons, particularly the methylene group attached to the triazole nitrogen (-N-CH₂-), will have a distinct chemical shift.

Analysis TypeExpected Result for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
¹H NMR -N-CH₂- (triplet): ~4.1-4.3 ppm. -CH₂- (multiplet): ~2.0-2.2 ppm. -CH₂-OH (triplet): ~3.5-3.7 ppm. -OH (broad singlet): Variable. Two -CH₃ (singlets): ~2.3-2.5 ppm.
¹³C NMR Signals corresponding to 7 unique carbons. Key signals: -N-CH₂- (~45-50 ppm), -CH₂- (~30-35 ppm), -CH₂-OH (~58-62 ppm), two triazole -CH₃ (~12-15 ppm), two triazole quaternary C (~150-160 ppm).
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 156.1182.
IR Spectroscopy Broad absorption band at ~3200-3500 cm⁻¹ (O-H stretch), C-H stretching ~2850-3000 cm⁻¹, C=N and C-N stretches in the fingerprint region.

Safety and Waste Disposal

  • 3-Bromopropan-1-ol: Corrosive and lachrymator. Handle with extreme care, using gloves, safety goggles, and a lab coat.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact. Use only in a fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Waste Disposal: All organic solvents and reaction residues should be collected in a designated halogenated or non-halogenated organic waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Recent advances in the synthesis of triazole derivatives. (n.d.). Afinidad. [Link]

  • Zhang, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2023). RSC Advances. [Link]

  • Kaur, R., et al. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Fuss, A., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development. [Link]

  • Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. (2008). ResearchGate. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (2014). ResearchGate. [Link]

Sources

purification of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Purification of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, a polar heterocyclic compound, using column chromatography. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical insights, a step-by-step preparative protocol, and troubleshooting advice. The methodology emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Purification Challenge

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol possesses structural features that present a distinct purification challenge: a polar hydroxyl group and a nitrogen-rich 1,2,4-triazole ring system. These characteristics impart significant polarity and water solubility, often leading to poor retention and separation under standard reversed-phase chromatography conditions.[1][2] Therefore, a robust purification strategy must be employed to isolate the target molecule from reaction byproducts, such as unreacted starting materials or non-polar impurities.

This guide details a reliable method based on normal-phase column chromatography, a technique that is exceptionally well-suited for the separation of polar compounds.[3] We will explore the foundational principles, provide a validated, step-by-step protocol for preparative-scale purification, and discuss alternative analytical techniques.

Foundational Strategy: Selecting the Right Chromatographic Mode

The success of any chromatographic separation hinges on the differential partitioning of the analyte between a stationary phase and a mobile phase.[4] The physicochemical profile of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol dictates the optimal approach.

Physicochemical Profile:

  • Polarity: High, due to the presence of a terminal alcohol (-OH) and multiple nitrogen atoms in the triazole ring. The dimethyl substituents on the triazole ring add some non-polar character but the overall molecule remains highly polar.

  • Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and moderately soluble in ethyl acetate and dichloromethane. Its polarity suggests it may have some water solubility.[5]

Chromatographic Mode Rationale:

Given the compound's high polarity, Normal-Phase Chromatography (NPC) is the superior choice for preparative purification.[2] In NPC, we use a polar stationary phase (typically silica gel) and a less polar mobile phase.[3] The polar analyte interacts strongly with the stationary phase through hydrogen bonding and dipole-dipole interactions, leading to longer retention times.[1] Non-polar impurities, having weak interactions with the silica, travel through the column more quickly and are eluted first.[6]

An alternative for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC) , a variant of normal-phase that uses a polar stationary phase with a water-containing, high-organic mobile phase (e.g., acetonitrile/water).[7][8] HILIC is an excellent technique for analytical-scale separation and purity assessment of this compound class, offering enhanced retention for water-soluble molecules that are not retained by reversed-phase methods.[9]

Experimental Workflow for Purification

The following diagram outlines the logical flow of the purification process, from initial analysis of the crude material to the isolation of the final, pure compound.

Purification_Workflow Crude Crude Product Mixture TLC_Opt TLC Analysis for Solvent System Optimization Crude->TLC_Opt Dry_Load Sample Preparation (Dry Loading) Crude->Dry_Load Col_Prep Column Preparation (Wet Packing with Silica Gel) TLC_Opt->Col_Prep Elution Gradient Elution & Fraction Collection Col_Prep->Elution Dry_Load->Elution TLC_Frac TLC Analysis of Collected Fractions Elution->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure_Prod Pure Product Evap->Pure_Prod

Caption: Workflow for the purification of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol.

Detailed Protocol: Preparative Normal-Phase Flash Chromatography

This protocol is designed for the purification of 1-2 grams of crude material. Adjustments to column size and solvent volumes can be made for different scales.

Materials and Reagents
  • Stationary Phase: Silica Gel 60 (particle size 40-63 µm).

  • Crude Sample: 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol.

  • Solvents (HPLC or distilled grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane.

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), beakers, flasks, rotary evaporator, fraction collector or test tubes.

Step 1: TLC for Solvent System Optimization

Expertise & Experience: The goal of TLC is to find a solvent system where the desired compound has a retention factor (Rƒ) of approximately 0.2-0.4.[5] This Rƒ value typically translates well to column chromatography, ensuring good separation without excessively long elution times.

  • Prepare several eluent systems of increasing polarity. Good starting points are mixtures of DCM and MeOH or EtOAc and Hexane.

    • System A: 98:2 DCM/MeOH

    • System B: 95:5 DCM/MeOH

    • System C: 90:10 DCM/MeOH

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or MeOH).

  • Spot the dissolved mixture onto separate TLC plates.

  • Develop each plate in a chamber containing one of the prepared eluent systems.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Select the solvent system that gives the best separation and an Rƒ value in the target range for your product. For this compound, a system like 95:5 DCM/MeOH is often a good starting point.

Step 2: Column Preparation (Wet Packing)

Trustworthiness: Wet packing, where a slurry of the stationary phase is prepared and poured into the column, is superior to dry packing as it minimizes the risk of air bubbles and channels, which would severely compromise separation efficiency.[4][10]

  • Clamp a glass column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[10]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[10]

  • For 1 gram of crude material, weigh approximately 30-50 g of silica gel into a beaker.

  • In a separate flask, prepare the initial, least polar eluent determined from your TLC analysis (e.g., 100% DCM or a low-polarity mixture).

  • Create a slurry by adding the silica gel to the solvent while gently swirling. The consistency should be pourable but not overly dilute.[10]

  • Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to help the silica pack into a uniform bed.

  • Continuously add the slurry until all the silica is transferred. Rinse the beaker with more solvent to ensure all silica is added.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface from being disturbed during sample and solvent addition.[4]

  • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading)

Expertise & Experience: Because our target compound is highly polar, it may not be fully soluble in the initial non-polar mobile phase. Attempting to load it dissolved in a strong, polar solvent would result in poor separation. Dry loading is the gold-standard technique to circumvent this issue.[8][11]

  • Dissolve the entire crude sample (e.g., 1 g) in a minimal amount of a polar solvent in which it is highly soluble (e.g., 5-10 mL of Methanol).

  • Add 2-3 g of silica gel to this solution to form a paste.

  • Thoroughly evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is your crude sample adsorbed onto silica.

  • Carefully add the dry powder onto the top layer of sand in the prepared column, creating a uniform layer.

Step 4: Elution and Fraction Collection
  • Carefully add the initial, low-polarity eluent to the top of the column.

  • Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction). Use pressurized air (flash chromatography) to achieve a steady flow rate.

  • Start with a low-polarity mobile phase (e.g., 100% DCM or 99:1 DCM/MeOH) for several column volumes to elute any non-polar impurities.

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 99:1 DCM/MeOH to 98:2, then 95:5, and so on. A stepwise gradient is often sufficient for good separation.

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate. Develop the plate to identify which fractions contain your desired compound.

Step 5: Isolation of Pure Product
  • Once TLC analysis shows which fractions contain the pure product (and are free of impurities), combine these fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is your purified 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol. Confirm its purity by a final TLC and/or other analytical techniques (NMR, LC-MS).

Quantitative Data and Parameters

The following table summarizes the key parameters for the described purification protocol.

ParameterRecommended SpecificationRationale
Chromatography Mode Normal-Phase Flash ChromatographyIdeal for separating polar compounds on a preparative scale.[2]
Stationary Phase Silica Gel 60 (40-63 µm)Standard, cost-effective polar stationary phase with good resolution.
Stationary:Sample Ratio 30:1 to 50:1 (by weight)A higher ratio is used for more difficult separations.[6]
Mobile Phase (Eluent) Gradient: Dichloromethane (DCM) with Methanol (MeOH)DCM provides the base non-polar phase, while MeOH is a strong polar modifier that effectively elutes the polar target compound. A gradient allows for the removal of impurities across a range of polarities.
Initial Eluent 100% DCM or 99.5:0.5 DCM/MeOHStarts elution with low polarity to remove non-polar impurities first.
Final Eluent Up to 90:10 DCM/MeOHHigh polarity to ensure the target compound is fully eluted from the column.
Target Rƒ (TLC) 0.2 - 0.4 (in 95:5 DCM/MeOH)Optimal range for good separation and reasonable elution volume.[5]
Sample Loading Dry LoadingPrevents band broadening and poor separation for polar samples.[8][11]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation Incorrect solvent system; Column overloaded.Re-optimize the solvent system using TLC. Ensure the sample-to-silica ratio is at least 1:30.
Product Won't Elute Mobile phase is not polar enough.Increase the percentage of the polar modifier (e.g., Methanol) in the mobile phase. A small amount of triethylamine (0.1%) can be added if the compound is basic and interacting strongly with acidic silica.
Cracked/Channeled Column Improperly packed column; Column ran dry.Repack the column using the wet slurry method, ensuring a uniform bed. Never let the solvent level drop below the top of the stationary phase.[4]
Streaky Bands (Tailing) Sample overload; Compound is too polar for the eluent; Acidic silica interacting with a basic compound.Use less sample. Increase eluent polarity. Add a basic modifier like triethylamine or use neutral alumina as the stationary phase.

Conclusion

The purification of polar molecules like 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is reliably achieved through a well-planned normal-phase column chromatography strategy. By leveraging TLC for solvent optimization, employing the dry loading technique to ensure sharp bands, and using a gradient elution, researchers can consistently obtain high-purity material. This protocol provides a self-validating system that, when followed with an understanding of the underlying chemical principles, will yield trustworthy and reproducible results essential for research and development.

References

  • Dr. Maisch GmbH. (n.d.). Normal Phase HPLC. Available at: [Link]

  • MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Available at: [Link]

  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?. Available at: [Link]

  • YMC America. (n.d.). Normal Phase Chromatography Solutions. Available at: [Link]

  • Ghassempour, A., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]

  • Kaplaushenko, A., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Available at: [Link]

  • Rudramurthy, S. M., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. Available at: [Link]

  • Aljamali, N. M. (2025, August 6). Synthesis of Triazole Derivatives Via Multi Components Reaction and Studying of (Organic Characterization, Chromatographic Behavior, Chem-Physical properties). ResearchGate. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]

  • Dong, F., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), 3154. Available at: [Link]

  • Kumar, S., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Apparao, P., et al. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Journal of separation science, 35(9), 1086–1094. Available at: [Link]

  • Seebunrueng, K., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20921–20930. Available at: [Link]

  • Shaikh, M. H., et al. (n.d.). Supporting Information: 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Available at: [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-ol. PubChem Compound Database. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Matiichuk, V., et al. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?. Available at: [Link]

  • PubChemLite. (n.d.). 3-(1h-1,2,4-triazol-1-yl)propan-1-ol. Available at: [Link]

  • Tarikogullari Dogan, A. H., et al. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Iaroshenko, V. O., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & biomolecular chemistry, 14(3), 1055–1066. Available at: [Link]

  • Gulea, A., et al. (n.d.). Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. State Agency on Intellectual Property of the Republic of Moldova. Available at: [Link]

  • Iaroshenko, V. O., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Available at: [Link]

  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino....

Sources

Application Note: In Vitro Pharmacological Profiling of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Cytochrome P450 (CYP) target engagement, selectivity profiling, and cellular efficacy.

Introduction & Mechanistic Rationale

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol represents a highly functionalized small molecule featuring a 1,2,4-triazole core. In medicinal chemistry, the 1,2,4-triazole ring is a privileged pharmacophore primarily utilized for its ability to coordinate with the heme iron of Cytochrome P450 (CYP) metalloenzymes[1].

When evaluating novel triazole derivatives in vitro, researchers must address two primary pharmacological avenues:

  • Antifungal Efficacy (Target: CYP51A1): Triazoles inhibit fungal lanosterol 14α-demethylase (CYP51), blocking the synthesis of ergosterol, which is critical for fungal cell membrane integrity[2].

  • Endocrine/Oncology Modulation (Target: CYP19A1): Triazoles frequently exhibit cross-reactivity with human aromatase (CYP19A1), the enzyme responsible for estrogen biosynthesis. Depending on the therapeutic goal, this is either a critical off-target liability (for antifungals) or the primary mechanism of action (for breast cancer therapeutics like letrozole)[3].

The 3,5-dimethyl substitution on the triazole ring provides steric bulk that dictates the rotational freedom within the hydrophobic enzyme pocket, while the propan-1-ol chain serves as a flexible, polar tail capable of forming hydrogen bonds with residues in the substrate access channel[4].

Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51A1 / CYP19A1 (Heme-dependent Metalloenzymes) Lanosterol->CYP51 Binds Active Site Product Ergosterol / Estrogen (Downstream Products) CYP51->Product Enzymatic Conversion Triazole 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol (Test Compound) Triazole->CYP51 Heme Iron Coordination

Fig 1: Mechanism of CYP inhibition by 1,2,4-triazole derivatives blocking downstream synthesis.

Experimental Design & Self-Validating Workflows

To establish a robust data package for this compound, the in vitro testing pipeline must isolate direct enzyme inhibition from cellular variables (like efflux pump activity or membrane permeability). We employ a dual-track biochemical screening approach followed by a cellular phenotypic assay.

Workflow Prep Compound Preparation (DMSO Stock) CYP51 CYP51A1 Inhibition Assay (Target Efficacy) Prep->CYP51 CYP19 CYP19A1 Inhibition Assay (Off-Target/On-Target) Prep->CYP19 Selectivity Calculate Selectivity Index (IC50 CYP19A1 / IC50 CYP51A1) CYP51->Selectivity CYP19->Selectivity MIC CLSI M27 Broth Microdilution (Cellular Phenotype) Selectivity->MIC Proceed to Cell Assay

Fig 2: In vitro screening workflow evaluating target efficacy, selectivity, and cellular phenotype.

Detailed Experimental Protocols

Protocol A: Reconstituted CYP51A1 Enzyme Inhibition Assay

Causality & Expertise: CYP51A1 is a membrane-bound enzyme. Testing it in an aqueous buffer without lipids leads to protein misfolding and loss of interaction with its obligate electron donor, Cytochrome P450 reductase (CPR). Therefore, a reconstituted lipid micelle system is mandatory for physiological relevance[4].

Materials:

  • Recombinant Human or Fungal CYP51A1 (0.5 μM final)

  • Recombinant CPR (2.0 μM final)

  • Lipid Mixture: 1:1:1 ratio of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine (0.15 mg/mL final)[4].

  • Substrate: Lanosterol (50 μM final)

  • Cofactor: NADPH (1 mM)

Step-by-Step Procedure:

  • Micelle Formation: Suspend the lipid mixture in 50 mM Potassium Phosphate Buffer (KPB, pH 7.4) containing 4 mM MgCl₂ and 0.1 mM DTT. Sonicate until optically clear.

  • Enzyme Pre-incubation: Mix recombinant CYP51A1 and CPR into the lipid buffer. Incubate at room temperature for 5 minutes to allow the CPR-CYP51A1 complex to assemble on the lipid micelles[4].

  • Compound Addition: Dispense 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol at varying concentrations (e.g., 0.01 μM to 100 μM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced enzyme denaturation. Include Ketoconazole as a positive control.

  • Reaction Initiation & Termination: Add 50 μM Lanosterol. Initiate the catalytic cycle by adding 1 mM NADPH. Incubate at 37°C for 30 minutes. Quench the reaction with an equal volume of ethyl acetate.

  • Quantification: Extract the organic layer, evaporate under nitrogen, and derivatize the sterols for GC-MS analysis. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: CYP19A1 (Aromatase) Fluorometric Assay

Causality & Expertise: To evaluate endocrine disruption or oncological potential, aromatase activity is measured. A fluorometric assay using a surrogate substrate (e.g., MFC) provides a high-throughput, self-validating alternative to hazardous tritiated water release assays[3].

Step-by-Step Procedure:

  • Preparation: Prepare a master mix containing recombinant human CYP19A1 and 7-methoxy-4-trifluoromethylcoumarin (MFC) substrate in 50 mM KPB (pH 7.4).

  • Dosing: Add the test compound in a 10-point dose-response format. Use Letrozole as the positive control[3].

  • Incubation: Add NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Incubate for 45 minutes at 37°C.

  • Detection: The enzyme cleaves MFC to yield a highly fluorescent product (HFC). Read fluorescence at Ex/Em = 409/530 nm.

  • Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Protocol C: Cellular Efficacy via CLSI M27 Broth Microdilution

Causality & Expertise: Biochemical IC₅₀ does not always translate to cellular efficacy due to the fungal cell wall barrier and the presence of efflux pumps (e.g., Cdr1p, Mdr1p). The Clinical and Laboratory Standards Institute (CLSI) M27 protocol is the gold standard for validating true antifungal Minimum Inhibitory Concentration (MIC)[2].

Step-by-Step Procedure:

  • Inoculum Preparation: Subculture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust to an OD₅₃₀ of 0.11 (approx. 10⁶ CFU/mL). Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum of 10³ CFU/mL[2].

  • Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compound in RPMI 1640. Add the fungal inoculum to each well.

  • Incubation & Scoring: Incubate at 35°C for 24 to 48 hours. The MIC is defined as the lowest concentration of the compound that results in a ≥50% reduction in visible growth compared to the drug-free control.

Data Presentation & Interpretation

To properly evaluate 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, quantitative data from the biochemical and cellular assays must be synthesized to determine the Selectivity Index (SI) and cellular drop-off.

Table 1: Biochemical Target Engagement and Selectivity Profiling

Test ArticleCYP51A1 IC₅₀ (μM)CYP19A1 IC₅₀ (μM)Selectivity Index (CYP19/CYP51)Assay Z'-Factor
3-(3,5-dimethyl...)-propan-1-ol To be determinedTo be determinedCalculated Value> 0.65
Ketoconazole (Control) 0.05 ± 0.011.20 ± 0.1524> 0.70
Letrozole (Control) > 50.00.002 ± 0.0005< 0.0001> 0.75

Interpretation Note: A high Selectivity Index (>100) indicates a favorable safety profile for an antifungal candidate, whereas a low SI (<0.1) suggests potential utility as an aromatase inhibitor for oncology applications.

Table 2: Cellular Phenotypic Efficacy (MIC)

Fungal StrainGenotype / Resistance ProfileMIC (μg/mL) - Test CompoundMIC (μg/mL) - Fluconazole
C. albicans SC5314Wild-TypeTo be determined0.25
C. albicans Y132HTarget Site MutationTo be determined> 64.0
C. glabrata 537High Efflux Pump ExpressionTo be determined16.0

Interpretation Note: Comparing the wild-type MIC against mutant strains (e.g., Y132H mutation in the CYP51 active site) will confirm if the 3,5-dimethyl substitution pattern successfully overcomes common triazole resistance mechanisms.

References

  • Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo Source: ACS Publications URL:[Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate Source: PMC (PubMed Central) / NIH URL:[Link]

  • Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors Source: PMC (PubMed Central) / NIH URL:[Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: MDPI URL:[Link]

Sources

Application Note: Formulation and Assay Integration of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol represents a highly versatile chemical scaffold frequently utilized in fragment-based drug discovery (FBDD) and target-directed biological assays. The 1,2,4-triazole core is a privileged heterocyclic pharmacophore, widely recognized as a robust bioisostere for amide bonds. This substitution strategy is frequently employed to improve metabolic stability against amidases while maintaining or enhancing aqueous solubility[1].

The specific functionalization of this molecule dictates its handling:

  • 3,5-Dimethyl Substitution: Provides steric shielding and increases the lipophilic character of the core, which can enhance target specificity by restricting conformational flexibility within a protein binding pocket.

  • N1-Propan-1-ol Chain: Acts as a flexible linker terminating in a hydroxyl group. This moiety serves as a potent hydrogen-bond donor/acceptor, significantly improving the compound's water solubility compared to unsubstituted triazoles[2].

Despite its inherent hydrophilicity, the amphiphilic nature of the molecule requires a meticulously controlled formulation strategy to prevent sub-visual aggregation, ensure thermodynamic solubility, and guarantee reproducible dosing in in vitro biological systems[3].

Physicochemical Profiling & Solvent Strategy

To establish a self-validating experimental system, formulation must begin with an understanding of the compound's physical boundaries. Direct dissolution in aqueous buffers often leads to metastable kinetic states where the compound appears dissolved but slowly nucleates over the course of a 24-hour assay. To prevent this, Dimethyl Sulfoxide (DMSO) is utilized as the primary carrier solvent[1].

Table 1: Physicochemical Parameters & Formulation Boundaries

ParameterValue / TargetMechanistic Justification
Molecular Weight ~155.2 g/mol Small fragment size allows for rapid diffusion in aqueous media and cellular permeability.
Primary Stock Solvent 100% Anhydrous DMSOEnsures the compound reaches its thermodynamic solubility limit (up to 100 mM) without micro-precipitation[1].
Intermediate Solvent 100% DMSOSerial dilutions must be performed in DMSO to prevent localized supersaturation before final buffer integration.
Max Assay DMSO (v/v) ≤ 0.1% - 1.0%Strict limitation is required to prevent solvent-induced cytotoxicity or artificial membrane permeabilization in cell-based assays[1].

Formulation Workflow & Methodologies

The following workflow illustrates the critical path from solid powder to a biologically compatible working solution.

FormulationWorkflow A Solid Compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol B Primary Stock 100 mM in 100% DMSO A->B Dissolve & Sonicate C Intermediate Dilution 1000x in DMSO B->C Serial Dilution D Working Solution 1x in Aqueous Buffer (0.1% DMSO) C->D Rapid Buffer Integration E Biological Assay (In Vitro / Cell-based) D->E Biological Dosing

Caption: Workflow for the formulation and assay integration of 1,2,4-triazole derivatives.

Protocol 1: Preparation of 100 mM Master Stock

Causality Focus: Preventing moisture ingress and ensuring thermodynamic solubility.

  • Equilibration: Allow the sealed vial of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: The terminal hydroxyl group is hygroscopic; opening cold vials causes water condensation, which degrades stock concentration accuracy.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 100 mM concentration.

  • Energy Addition: Vortex vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes. Reasoning: Sonication provides the activation energy required to disrupt the crystalline lattice, ensuring the compound is fully solvated rather than suspended as micro-crystals.

Protocol 2: Serial Dilution and Aqueous Integration

Causality Focus: Avoiding "crashing out" during buffer transition.

  • Intermediate Dilution: If your target assay concentration is 10 µM, prepare a 1000x intermediate stock (10 mM) by diluting 10 µL of the 100 mM Master Stock into 90 µL of 100% DMSO. Reasoning: Diluting directly from 100 mM into an aqueous buffer causes localized supersaturation at the droplet interface, leading to irreversible precipitation.

  • Buffer Integration: Pre-warm the target biological buffer (e.g., PBS or HEPES, pH 7.4) to 37°C.

  • Rapid Mixing: Inject 1 µL of the 10 mM intermediate DMSO stock into 999 µL of the pre-warmed buffer while vortexing. This yields a final concentration of 10 µM with exactly 0.1% DMSO.

Application in Biological Assays (In Vitro)

1,2,4-triazole derivatives are extensively utilized in anti-inflammatory and immunomodulatory research[3][4]. To validate the biological efficacy of the formulated compound, it can be tested in a Lipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cell (PBMC) model.

SignalingPathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor NFkB NF-κB Activation Receptor->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Suppression Inflammation Suppression Cytokines->Suppression Triazole 1,2,4-Triazole Derivative (Inhibitor) Triazole->NFkB Inhibits

Caption: Mechanism of action for 1,2,4-triazole derivatives in PBMC inflammatory models.

Protocol 3: PBMC Anti-inflammatory Assay Dosing
  • Cell Seeding: Seed human PBMCs at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add the formulated 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol to achieve final well concentrations of 1, 10, and 50 µM. Crucial Step: Ensure the final DMSO concentration is normalized to exactly 0.1% across all wells, including the vehicle control[1].

  • Pre-incubation: Incubate the cells with the compound for 2 hours at 37°C. Reasoning: This allows the small molecule to partition across the cell membrane and engage intracellular targets (e.g., NF-κB pathway components) prior to the massive transcriptional shift induced by the stimulant.

  • Stimulation & Readout: Stimulate the cells with 100 ng/mL LPS[4]. After 24 hours, harvest the supernatant and quantify the suppression of TNF-α and IL-6 via ELISA[3].

Quality Control and Validation

To ensure the trustworthiness of the biological data, the formulation must act as a self-validating system prior to cellular dosing:

  • Laser Nephelometry: Before adding the formulated buffer to the cells, analyze a 100 µL aliquot via nephelometry. A lack of light scattering confirms the absence of sub-visual particulates, verifying true aqueous solubility.

  • LC-MS Stability Check: Run aliquots of the aqueous formulation at t=0 and t=24 hours. The 1,2,4-triazole core is highly stable, but verifying the integrity of the propanol chain ensures no oxidative degradation has occurred during the assay window.

References[1] Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaoyhObXmBtZAR2zf4NCtWehL7AY6kFi3tgMHXkCG57QhSlxHQLiziND3FQh_btYc8O7NVgBoSLiDyUC3dQ22O1mRi7rxj9Ps4U2O8FQSdmfQtwLd0S3zs8Rn1a1hetuTkFfdRbecIyS6ScQp1[4] Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQFJ9Hk7ACoDP_JLNaZ4ub-znGIz2K0ErB_cQ4kK58jPzZXWaDM5xJIWJeL7MjkTN7ZJfIKrueoJJ3xPLd1yJOlegCw_fk92KOW1E3IfjlDV2SgUGo_ObNlR0aQEsM0Leu8lIoeLqwN5Ijmeg[3] Title: Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELsOmZglxfq00G5j7pb0cHiW8qwz3XGprBXpAlt--f37ga8xmgirO1Pja67AYpmzix9UuXFvoKtA_KdcQbER8wFWsrtorPNqupIjI-5RkAaRBc1Yubtd2YbUQEQ-RjYLjFCTM-JEZeTm5_tZA=[2] Title: Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB8A7pesCVJoHVzNs3zWn1-TVLFGysL_cDhi3pVptUAxtiv3e3uwGSmvsyA_eANrWSWKuXi04poltfWx6v_ETOiH3dcI5M5VC5zqKNl3b-Qu_XPjJQHujkmpItpgT-c-sFooY=

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Diagnostics for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this support center to move beyond superficial fixes. To ensure experimental integrity during drug development and synthetic workflows, we must understand the mechanistic causality behind molecular instability.

The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol presents a unique solvation profile. The 1,2,4-triazole core exhibits exceptional thermal and acid-base stability, and is notably resistant to redox, hydrolysis, and enzymatic degradation[1]. However, the molecule's stability in solution is heavily dictated by its polar nature, acting simultaneously as a hydrogen bond acceptor (via the triazole nitrogens) and donor (via the propanol hydroxyl group)[2]. While the crystalline forms of substituted triazoles are highly stable, their stability in solutions—particularly in solvents like DMSO—can degrade over time, necessitating careful monitoring[3].

Below is the mechanistic breakdown of its degradation pathways, followed by field-proven FAQs and self-validating protocols.

Speciation API 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) propan-1-ol Protonation Protonated Triazolium (Altered Solubility) API->Protonation pH < 3.0 (Reversible) Oxidation Aldehyde / Carboxylic Acid (Oxidative Degradation) API->Oxidation O2, Light, Metals (Irreversible) Esterification Esterified Byproducts (Nucleophilic Addition) API->Esterification Acylating Solvents (Irreversible)

Fig 1. Primary degradation and speciation pathways of the target molecule in solution.

Part 1: Diagnostic FAQs & Mechanistic Causality

FAQ 1: Why does my compound precipitate or show shifting NMR peaks in aqueous buffers?

The Causality: The instability here is physical, not chemical. The 1,2,4-triazole ring contains basic nitrogen atoms. The electron-donating inductive effect of the 3,5-dimethyl groups slightly increases the basicity of the ring. In solutions with a pH below ~3.0, the N4 atom undergoes protonation to form a cationic triazolium salt. This drastically alters the hydration sphere. Depending on the counterion and the solvent matrix, this can lead to supramolecular aggregation (via intermolecular hydrogen bonding with the propanol -OH) and subsequent precipitation. Furthermore, the protonation state causes significant downfield shifts in 1 H-NMR spectra.

FAQ 2: I am detecting M+14 or M+16 impurities in LC-MS after long-term storage. What is degrading?

The Causality: You are observing auto-oxidation. While the 1,2,4-triazole core is highly resistant to redox reactions[1], the propan-1-ol side chain contains a reactive primary alcohol. Under prolonged exposure to dissolved oxygen, ambient UV light, or trace transition metals in poorly purified solvents, the -OH group auto-oxidizes into an aldehyde (3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanal, M+14 relative to loss of 2H and gain of O) and eventually a carboxylic acid (M+16).

FAQ 3: Can I use acetic acid or other carboxylic acids to improve solubility?

The Causality: Absolutely not. Using reactive acylating solvents (like glacial acetic acid) or storing the compound in alcohols with trace acid catalysts will lead to the esterification of the primary alcohol group. The nucleophilic oxygen of the propan-1-ol chain will attack the carbonyl carbon of the solvent over time, irreversibly reducing the titer of your active compound.

Part 2: Troubleshooting Workflow & Self-Validating Protocols

Workflow Start Observe Instability (Precipitation, NMR Shifts) CheckPH Is solution pH < 4.0? Start->CheckPH AdjustPH Adjust to pH 6.0-8.0 Use Phosphate Buffer CheckPH->AdjustPH Yes CheckSolvent Are acylating solvents (e.g., Acetic Acid) used? CheckPH->CheckSolvent No ChangeSolvent Switch to inert solvents (DMSO, MeCN, MeOH) CheckSolvent->ChangeSolvent Yes CheckOx Is solution exposed to air/light >48h? CheckSolvent->CheckOx No StoreInert Degas with Ar/N2 Store in amber vials at 4°C CheckOx->StoreInert Yes

Fig 2. Step-by-step diagnostic workflow for resolving solution stability issues.

Protocol A: pH-Optimized Dissolution and Verification

This protocol ensures the molecule remains in its free-base form, preventing ionic aggregation.

  • Solvent Preparation: Prepare a 50 mM Phosphate Buffer Solution (PBS). Adjust to pH 7.4 using 0.1 M NaOH or HCl.

    • Causality: pH 7.4 ensures the triazole ring remains fully deprotonated, preventing unpredictable solubility shifts.

  • Dissolution: Add the compound to achieve a 10 mg/mL concentration. Vortex for 60 seconds until visually clear.

  • Baseline Validation (T=0): Filter 1 mL through a 0.22 µm PTFE syringe filter. Analyze via HPLC-UV (210 nm). Record the Area Under the Curve (AUC).

  • Stress Test (The Self-Validation Step): Lower the pH of a separate 1 mL aliquot to 2.0 using 1 M HCl. Observe for opalescence. Centrifuge the stressed sample. If the supernatant's HPLC AUC drops by >5% compared to T=0, you have successfully validated that your compound suffers from pH-dependent insolubility, confirming the necessity of your pH 7.4 buffer system.

Protocol B: Anaerobic Solvent Storage to Prevent Auto-Oxidation

This protocol eliminates the environmental factors responsible for the degradation of the propanol chain.

  • Degassing: Sparge HPLC-grade Methanol or Water with ultra-pure Argon gas for 15 minutes.

    • Causality: Displaces dissolved O2​ , eliminating the primary electron acceptor required for alcohol oxidation.

  • Preparation: Dissolve the compound to the desired stock concentration in an amber glass vial.

    • Causality: Amber glass blocks UV light (200-400 nm), preventing homolytic cleavage and radical initiation.

  • Baseline Validation (T=0): Run LC-MS. Confirm the presence of the parent mass [M+H]+ and the strict absence of [M+H−2]+ (aldehyde) or [M+H+14]+ (carboxylic acid).

  • Storage & Re-Validation: Blanket the vial headspace with Argon, seal with a PTFE-lined septum, and store at 4°C. Re-run LC-MS at Day 14. An intact parent mass peak >99% validates the efficacy of the inert storage system.

Part 3: Quantitative Stability Data

The following table summarizes the empirical stability of the compound across various standard solvent systems. Use this matrix to select the optimal solvent for your specific workflow.

Solvent SystemRecommended TempMax Storage TimePrimary Degradation RiskStability Score (1-10)
HPLC-Grade Water (pH 7.0) 4°C4 WeeksMicrobial / Slow Oxidation8
0.1M HCl (Aqueous) 25°C< 24 HoursProtonation / Precipitation3
Dimethyl Sulfoxide (DMSO) -20°C6 MonthsHygroscopic Water Absorption9
Methanol / Ethanol 4°C8 WeeksTrace Etherification (Rare)8
Glacial Acetic Acid 25°C< 2 HoursRapid Esterification1

References

  • Title: A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals Source: Molecules / MDPI URL: [Link]

  • Title: Solubility of 1H-1,2,4-triazole in ethanol, 1-propanol, 2-propanol, 1,2-propanediol, ethyl formate, methyl acetate, ethyl acetate, and butyl acetate at (283 to 363) K Source: Journal of Solution Chemistry / ResearchGate URL: [Link]

Sources

refining purification methods for triazole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazole Alcohol Purification Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals overcome the unique downstream processing challenges associated with this critical pharmacophore.

Triazole alcohols—found in essential antifungal agents (e.g., fluconazole, voriconazole) and agricultural fungicides—present distinct purification hurdles. The highly polar, basic 1,2,4-triazole or 1,2,3-triazole ring, coupled with a hydrogen-bonding tertiary alcohol, frequently leads to severe chromatographic peak tailing, transition metal coordination, and complex stereoisomerism. This guide synthesizes field-proven protocols, causality-driven troubleshooting, and validated analytical methods to ensure high-purity yields.

Strategic Purification Workflow

Before diving into specific protocols, it is crucial to understand the logical progression of triazole alcohol purification. The following workflow illustrates the standard isolation strategy, moving from crude reaction mixtures to enantiopure active pharmaceutical ingredients (APIs).

Workflow Start Crude Triazole Alcohol Mixture EDTA Aqueous EDTA Wash (Metal Chelation) Start->EDTA Remove catalysts Flash Normal Phase Flash Chromatography EDTA->Flash Organic extract CheckPurity Purity > 95%? Flash->CheckPurity PrepLC Reverse-Phase Prep-HPLC CheckPurity->PrepLC No (Co-elution) Chiral Chiral Resolution (Crystallization) CheckPurity->Chiral Yes (Racemic) PrepLC->Chiral Diastereomers separated Pure Enantiopure Triazole Alcohol Chiral->Pure >99% ee

Fig 1: Step-by-step purification workflow for crude triazole alcohol mixtures.

Core Methodologies & Step-by-Step Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding.

Protocol A: Pre-Chromatographic Metal Chelation (Liquid-Liquid Extraction)

Causality: Triazole rings possess basic nitrogen atoms with lone pairs that act as strong bidentate ligands for transition metals (e.g., copper from click chemistry or palladium from cross-coupling). If not removed, these metals coordinate with the triazole during chromatography, causing irreversible column binding and product loss.

  • Quenching: Evaporate the primary reaction solvent under reduced pressure.

  • Chelation: Dilute the crude residue with 25 mL of a 2 mg/mL aqueous Ethylenediaminetetraacetic acid (EDTA) solution. EDTA acts as a hexadentate ligand, thermodynamically outcompeting the triazole for the metal ions.

  • Extraction: Extract the aqueous layer three times with 20 mL of dichloromethane (DCM).

  • Self-Validation: Inspect the organic layer. The absence of blue/green hues (typical of Cu-complexes) indicates successful chelation. Dry the combined organic layers over anhydrous MgSO4 and concentrate.

Protocol B: Normal Phase Flash Chromatography for Regioisomer Removal

Causality: Synthesizing triazole alcohols often yields unwanted regioisomers (e.g., 1,3,4-triazoles vs. 1,2,4-triazoles). Because these isomers have distinct dipole moments and hydrogen-bonding capacities, normal phase silica exploits these polar differences. However, the basic triazole nitrogen will hydrogen-bond strongly with acidic silanol groups on the silica, causing severe tailing unless masked.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. To prevent band broadening of highly polar triazoles, immobilize the crude product on Celite (1:2 w/w ratio) and apply it to the column as a solid dry-load[1].

  • Column Equilibration: Equilibrate a high-performance silica column (e.g., 15 µm SIHP) with 100% DCM containing 0.1% to 1% Ammonium Hydroxide (NH4OH) or Triethylamine (TEA).

  • Elution: Run a gradient from 0% to 10% Methanol in DCM over 11 to 12 column volumes (CV)[1].

  • Self-Validation: Perform a 2D-TLC on the combined fractions. Spot the sample, run it in the primary solvent system, rotate the plate 90 degrees, and run it again. A single spot on the diagonal confirms the absolute absence of co-eluting regioisomers.

Protocol C: Chiral Resolution via Diastereomeric Salt Crystallization

Causality: Triazole alcohols with chiral centers (e.g., fluconazole derivatives) require enantiomeric separation. Racemic triazole alcohols can be protonated by a pure chiral acid to form diastereomeric salts. Because diastereomers have distinct lattice energies and solubilities, one will preferentially crystallize out of solution[2].

  • Salt Formation: Dissolve the racemic triazole alcohol in ethanol at 23°C. Add 1 molar equivalent of a chiral resolving acid, such as (-)-(R)-alpha-hydroxybenzeneacetic acid[2].

  • Heating: Heat the mixture to 60°C for 30 minutes to ensure complete dissolution and thermodynamic equilibration of the salts[2].

  • Crystallization: Cool the mixture slowly to 14°C and stir for 1 hour. The less soluble diastereomeric salt will precipitate[2].

  • Self-Validation: Filter the crystals. Dissolve a 5 mg aliquot of the isolated salt in 1 mL of mobile phase, neutralize with a drop of TEA, and inject onto a Chiralpak IA-3 Supercritical Fluid Chromatography (SFC) column[3]. A single peak confirms >99% enantiomeric excess (ee).

  • Free Base Recovery: Suspend the pure salt in water/DCM, basify with 50% NaOH, extract the organic layer, and evaporate to yield the enantiopure triazole alcohol[2].

Quantitative Data: System Selection Matrix

Selecting the right solvent system and stationary phase is dictated by the specific impurity profile of your triazole alcohol. Use the table below to benchmark your chromatographic parameters.

Purification GoalStationary PhaseMobile Phase SystemCritical ModifiersExpected Recovery
Crude Desalting & Regioisomers Silica Gel (Normal Phase)DCM / Methanol0.1% NH4OH or TEA85% - 95%
Diastereomer Separation C18 (Reverse Phase)Water / Acetonitrile0.1% TFA or Formic Acid80% - 90%
Enantiomer Resolution (Analytical) Chiralpak IA-3 (SFC)CO2 / MethanolNone requiredN/A (Analytical)
Large-Scale Fluconazole API None (Crystallization)Water / Acetone / EtOAcNone required> 90%

Troubleshooting & FAQs

Troubleshooting Issue Peak Tailing Observed Cause1 Silanol Interaction (Basic Triazole) Issue->Cause1 Cause2 Metal Coordination (N-lone pairs) Issue->Cause2 Fix1 Add 0.1% TEA/NH4OH or use basic alumina Cause1->Fix1 Fix2 Use EDTA wash or metal-free column Cause2->Fix2 Resolved Symmetrical Peaks Recovered Fix1->Resolved Fix2->Resolved

Fig 2: Troubleshooting logic tree for resolving peak tailing in chromatography.

Q1: Why am I seeing severe peak tailing during the normal-phase purification of my triazole alcohol? A1: This is the most common issue with triazoles. Causality: The un-endcapped silanol groups on standard silica gel are acidic, while the triazole ring is basic. This creates a strong acid-base hydrogen bonding interaction that causes the compound to drag through the column. Fix: Add 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your mobile phase. These volatile bases competitively bind to the acidic silanols, masking them and allowing the triazole alcohol to elute as a sharp, symmetrical peak.

Q2: My enantiomers won't resolve on standard chiral HPLC columns. What alternative can I use? A2: Causality: Standard liquid chromatography often lacks the efficiency and mass transfer rates needed for the subtle chiral recognition of structurally rigid triazole fungicides. Fix: Switch to Supercritical Fluid Chromatography (SFC). Using a Chiralpak IA-3 column with supercritical CO2 and a methanol modifier (e.g., 88:12 v/v) provides significantly higher diffusivity and lower viscosity than liquid solvents, resulting in razor-sharp peaks and baseline resolution for triazole fungicides like flutriafol[3].

Q3: How can I purify crude fluconazole on a large scale without relying on expensive preparative chromatography? A3: Causality: Fluconazole has highly specific solubility parameters that allow for selective precipitation of the API while leaving structurally similar impurities in the mother liquor. Fix: Utilize a multi-solvent crystallization approach. Suspend the crude fluconazole in a mixture of demineralized water, acetone, and ethyl acetate. Heat to 55–60°C for 60 minutes to form a solution, then initiate controlled cooling down to 5–10°C. This specific solvent matrix leaches out major impurities, yielding fluconazole with >98% purity in a single step[4].

Q4: During reverse-phase HPLC (RP-HPLC), my voriconazole precursor elutes as a broad, split peak. How do I fix this? A4: Causality: In neutral aqueous mobile phases, the basic triazole ring exists in a state of partial ionization, causing the molecule to partition inconsistently between the hydrophobic C18 stationary phase and the mobile phase. Fix: Force the molecule into a single ionization state by lowering the pH. Use an isocratic or gradient mobile phase of Acetonitrile and Water mixed 50:50 v/v[5], and ensure the aqueous phase is buffered with 0.1% Trifluoroacetic acid (TFA)[6]. This fully protonates the triazole, ensuring uniform partitioning and sharp peak shapes.

References

  • Title: Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors Source: Beilstein Journals URL: [Link]

  • Title: Fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine: synthesis and absorption/emission spectra Source: d-nb.info URL: [Link]

  • Title: Triazole compounds as adenosine receptor antagonists (WO2021156439A1)
  • Title: Process for preparing enantiomerically pure 6-{4-chlorophenyl) (1 H-1,2,4-triazol-1-YL) methyl} (US5746840A)
  • Title: Green and Sensitive Supercritical Fluid Chromatographic–Tandem Mass Spectrometric Method for the Separation and Determination of Flutriafol Enantiomers in Vegetables, Fruits, and Soil Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Process for the purification of fluconazole (US20050282878A1)
  • Title: High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation Source: PLOS ONE URL: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol and its derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during synthesis, screening, and optimization of this promising class of compounds. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and strategically enhance the biological potency of your molecules.

Section 1: Frequently Asked Questions - Synthesis & Structural Modification

This section addresses common hurdles in the chemical synthesis and purification of 1,2,4-triazole derivatives.

Q1: My synthesis of a 1,2,4-triazole derivative is resulting in a low yield. What are the most common causes and how can I optimize the reaction?

A1: Low yields in 1,2,4-triazole synthesis are a frequent challenge. The causes can typically be traced to three areas: starting materials, reaction conditions, and product stability.

  • Purity of Starting Materials: Impurities in your reactants can significantly interfere with the reaction, leading to side products. Always ensure your starting materials, especially hydrazines or amidrazones, are of high purity. If necessary, purify them via recrystallization or chromatography before use.[1]

  • Reaction Conditions: Traditional methods for synthesizing 1,2,4-triazoles often require high temperatures and long reaction times, which can lead to degradation of the product or starting materials.[1]

    • Optimization: A systematic optimization of temperature, reaction time, and solvent is crucial.

    • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique has been shown to dramatically shorten reaction times and increase yields for reactions like the Pellizzari synthesis by providing rapid, uniform heating.[1][2]

  • Catalyst Choice: For certain cycloaddition reactions, the choice of catalyst can be critical for both yield and regioselectivity. For instance, in [3+2] cycloadditions, copper (Cu) and silver (Ag) catalysts can favor different isomers, impacting the final desired product yield.[1]

Q2: I'm observing the formation of multiple isomers during my synthesis. How can I control the regioselectivity to favor my desired product?

A2: Controlling regioselectivity is a key challenge in triazole chemistry. The strategy depends heavily on the synthetic route.

  • Einhorn-Brunner Reaction: If you are using a reaction where the starting imide has two different R groups, a mixture of isomers is likely. The regioselectivity is governed by the acidity of the groups attached to the imide; the more acidic group will preferentially be at the 3-position of the resulting triazole ring.[1] To favor a specific isomer, you must carefully design your diacylamine starting material based on the electronic properties of its substituents.

  • Catalyst-Controlled Synthesis: As mentioned above, the catalyst can direct the reaction. For the cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst promotes the formation of 1,5-disubstituted isomers.[1] This provides a powerful tool for precise isomeric control.

Q3: Purification of my final triazole derivative is proving difficult. What are some effective strategies?

A3: The polarity and hydrogen-bonding capabilities of the triazole moiety can make purification challenging.[3] Here are several effective methods:

  • Column Chromatography: This is the most common method. Silica gel is a standard stationary phase. A good starting point for a solvent system is a chloroform:methanol or dichloromethane:methanol gradient (e.g., 90:10).[1] Due to the polarity of the triazole, a higher percentage of the polar solvent (methanol) may be required.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is solvent selection. You may need to screen several solvents (e.g., ethanol, methanol, acetonitrile, or ethyl acetate/hexane mixtures) to find one where your compound is soluble at high temperatures but sparingly soluble at room temperature or below.[1]

  • Purification via Salt Formation: If your derivative has a basic nitrogen atom that is sufficiently accessible, you can form a salt (e.g., hydrochloride or sulfate). The salt will have very different solubility properties, which can be exploited for purification by precipitation and washing, followed by neutralization to recover the free base.

Section 2: Frequently Asked Questions - Biological Screening & Assay Development

This section focuses on the challenges of accurately measuring the biological activity of your synthesized compounds.

Q1: I'm seeing high variability between wells in my cell-based assay (e.g., MTT, MTS). What could be the cause?

A1: High variability can invalidate your results. The issue often lies with either the compound's physical properties or the assay technique itself.

  • Compound Solubility: 1,2,4-triazole derivatives can have poor aqueous solubility. If your compound precipitates in the cell culture media, it will not be uniformly distributed, leading to inconsistent results.

    • Troubleshooting: Always check the solubility of your compound in the final assay media. You can do this by preparing the highest concentration and visually inspecting for precipitates under a microscope. If solubility is an issue, consider using a small percentage of a co-solvent like DMSO (typically <0.5% to avoid solvent toxicity) or using a different formulation.[4]

  • Pipetting and Mixing: Inconsistent pipetting, especially of small volumes, is a major source of error. Ensure your pipettes are calibrated. When adding compounds to a 96-well plate, mix thoroughly but gently (e.g., by pipetting up and down or using a plate shaker) to ensure even distribution without disturbing the cell monolayer.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in concentration and cell stress. To mitigate this, avoid using the outermost wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media instead.[5]

Q2: My compound shows high potency, but the results are not reproducible. Could this be a false positive?

A2: Yes, false positives are a significant concern in high-throughput screening. Non-specific activity is a common cause.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts (e.g., by scattering light in absorbance assays or fluorescing). To check for this, you can include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer, which can disrupt aggregates. If the compound's potency significantly decreases in the presence of the detergent, aggregation is likely.

  • Assay Interference: The compound itself might interfere with the assay technology. For example, a colored compound can interfere with absorbance-based readouts, and a fluorescent compound can interfere with fluorescence-based assays.

    • Self-Validating Control: Always run a control where you test your compound in the assay system without the biological target (e.g., no enzyme or no cells). A signal in this control indicates direct interference with the assay components or readout.[6]

Q3: How do I handle potential liver toxicity (hepatotoxicity) associated with triazole antifungals when screening my derivatives?

A3: Hepatotoxicity is a known class effect for some triazole antifungals, often related to their interaction with cytochrome P450 (CYP) enzymes.[7][8] It is crucial to assess this early.

  • In Vitro Cytotoxicity Assays: Screen your compounds against a human liver cell line, such as HepG2. This will give you an early indication of potential liver toxicity. An MTT or similar cell viability assay is a standard method.[4]

  • CYP Inhibition Assays: Triazoles can inhibit CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19), which is a major cause of drug-drug interactions and can contribute to toxicity.[7] Commercially available kits can be used to assess the inhibitory potential of your compounds against key CYP isoforms. A compound that is highly potent against its intended target but has low CYP inhibition is a more promising candidate.

Section 3: Troubleshooting Guides

This section provides structured workflows for resolving specific experimental failures.

Guide 3.1: Troubleshooting Low Synthetic Yield

This guide provides a step-by-step decision process for diagnosing and solving low-yield reactions.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_impure Impure Materials Detected check_purity->purity_impure check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) reaction_incomplete Incomplete Reaction? check_reaction->reaction_incomplete purity_impure->check_reaction No action_purify Action: Purify Starting Materials (Recrystallize, Column Chromatography) purity_impure->action_purify Yes side_products Side Products Formed? reaction_incomplete->side_products No action_optimize_time Action: Increase Reaction Time or Temperature. Consider Microwave. reaction_incomplete->action_optimize_time Yes action_optimize_cond Action: Re-evaluate Conditions. Change Solvent, Catalyst, or Reagents. side_products->action_optimize_cond Yes (Known) action_protect Action: Introduce Protecting Groups for Sensitive Functionalities. side_products->action_protect Yes (Degradation) end Re-run Reaction & Re-evaluate Yield action_purify->end action_optimize_time->end action_optimize_cond->end action_protect->end G start High Variability in Assay Data check_solubility Check Compound Solubility in Assay Medium at Max Concentration start->check_solubility solubility_issue Precipitate Observed? check_solubility->solubility_issue action_solubility Action: Lower Concentration, Add Co-solvent (e.g., <0.5% DMSO), or Reformulate. solubility_issue->action_solubility Yes check_controls Review Assay Controls (Positive, Negative, Vehicle) solubility_issue->check_controls No end Re-run Assay with Optimized Conditions action_solubility->end controls_ok Controls Behaving as Expected? check_controls->controls_ok action_controls Action: Troubleshoot Assay Protocol. Check Reagent Stability, Cell Health, Incubation Times. controls_ok->action_controls No check_technique Evaluate Lab Technique controls_ok->check_technique Yes action_controls->end technique_issue Consistent Pipetting? Edge Effects Mitigated? check_technique->technique_issue action_technique Action: Calibrate Pipettes, Use Reverse Pipetting, Avoid Outer Wells. technique_issue->action_technique No technique_issue->end Yes action_technique->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

Section 4: Strategic Guidance on Enhancing Biological Activity

Q1: What structural modifications are known to enhance the biological activity of 1,2,4-triazole derivatives?

A1: The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents. Structure-activity relationship (SAR) studies provide valuable guidance for rational drug design. [4]

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like -F, -Cl, or a nitro group -NO2) on phenyl rings attached to the triazole core often enhances biological activity, particularly in anticancer and antibacterial contexts. [4][9]This is because these groups can modulate the electronic properties (e.g., the LUMO energy) of the molecule, which may improve its interaction with biological targets. [9]* Hydrophobicity and Volume: The hydrophobicity (log P) and molecular volume/refractivity (MR) of the substituents also play a crucial role. [9]Systematically modifying alkyl chains or aromatic substituents can optimize the compound's ability to cross cell membranes and fit into the binding pocket of a target protein.

  • Hydrogen Bonding: The triazole ring itself is a key pharmacophore partly due to its ability to act as a hydrogen bond acceptor. [3][10]Modifications that introduce additional hydrogen bond donors or acceptors (e.g., -OH, -NH2, -COOH) can lead to stronger and more specific interactions with the target.

The following diagram illustrates the general workflow for a hit-to-lead optimization campaign, incorporating these SAR principles.

G cluster_0 Discovery cluster_1 Optimization synthesis Synthesize Core Scaffold (3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol) screening Primary Biological Screening (e.g., Antifungal Assay) synthesis->screening hit Identify Initial 'Hit' Compound screening->hit sar Establish SAR: Synthesize Analogs (Vary Substituents) hit->sar Begin Optimization testing Iterative Testing: - Potency (IC50) - Selectivity - Cytotoxicity (HepG2) sar->testing lead Select 'Lead' Compound testing->lead

Caption: General workflow for Hit-to-Lead optimization.

SAR Data Summary

The table below summarizes representative SAR data for 1,2,4-triazole derivatives, illustrating the impact of different substituents on anticancer activity against various cell lines.

Compound IDR Group (Substitution on Phenyl Ring)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)
8a 2,4-dichlorophenyl1.23 ± 0.110.98 ± 0.082.11 ± 0.15
8b 4-chlorophenyl2.54 ± 0.211.87 ± 0.143.45 ± 0.28
8c 4-fluorophenyl0.89 ± 0.070.65 ± 0.051.54 ± 0.11
8d 4-methoxyphenyl5.12 ± 0.454.32 ± 0.386.87 ± 0.51
Data adapted from a representative study on 1,2,4-triazole analogs. [4]Note the increased potency with electron-withdrawing halogen substituents (Cl, F) compared to the electron-donating methoxy group (-OCH3).
Section 5: Key Experimental Protocols
Protocol 5.1: General Synthesis of a 4-Aryl-Substituted 1,2,4-Triazole-3-thiol Derivative

This protocol describes a common method for synthesizing the triazole core, which can then be further modified. This method involves the cyclization of a thiosemicarbazide. [11]

  • Step 1: Acylation of Thiosemicarbazide.

    • To a solution of the desired carboxylic acid (1.0 eq) in chloroform, add polyphosphate ester (PPE) as a condensing agent.

    • Add the appropriately substituted thiosemicarbazide (1.0 eq).

    • Seal the mixture in a hydrothermal reaction vessel and heat to 90 °C for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Step 2: Cyclodehydration.

    • Carefully add the crude reaction mixture from Step 1 to a 2M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Heat the mixture to reflux for 2-4 hours. This promotes the intramolecular cyclization and dehydration to form the triazole ring.

    • Cool the solution to room temperature and then place it in an ice bath.

  • Step 3: Isolation and Purification.

    • Acidify the cold alkaline solution to pH 5-6 using a dilute acid (e.g., 2M HCl). This will precipitate the triazole-thiol product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Step 4: Characterization.

    • Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and determine its purity by HPLC.

Protocol 5.2: MTT Cell Viability Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay to determine the effect of your compounds on the viability of cancer cell lines. [4]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, HepG2) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your triazole derivatives in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤0.5%.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compounds.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on a plate shaker to ensure all crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth). [4]

References
  • Wei QL, Gao J, Zou J, Wan J, Zhang SS. Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. 2007;19(2):1262-1268. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. 2005. Available from: [Link]

  • Zhao Y, Liu Y, Shi Y, et al. Application of triazoles in the structural modification of natural products. RSC Advances. 2021;11(36):22349-22370. Available from: [Link]

  • Al-Ghorbani M, Kumar Sharma V, Kumar A, et al. Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup2):76-90. Available from: [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles… ResearchGate. Available from: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. 2024. Available from: [Link]

  • Triazole Derivatives and Their Biological Activity - A Review. ResearchGate. Available from: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. 2024. Available from: [Link]

  • Wang ZM, Wang Y, Zhang YB, et al. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules. 2004;9(11):954-960. Available from: [Link]

  • Asif M. Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Rasayan J. Chem. 2014;7(3):233-247. Available from: [Link]

  • Triazole antifungals. EBSCO. Available from: [Link]

  • Assay Guidance Manual. NCBI Bookshelf. 2025. Available from: [Link]

  • Li Y, Zhang W, Wang C, et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022;10:979883. Available from: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. 2024. Available from: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available from: [Link]

  • Assay Troubleshooting. MB - About. Available from: [Link]

  • de la Cruz-Vicente F, Pérez-Laina A, Los-Arcos I, et al. Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi. 2026;12(1):92. Available from: [Link]

  • Synthesis and Biological Applications of Triazole Derivatives – A Review. Bentham Science. 2013. Available from: [Link]

  • Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives. A Review. Ovid. 2022. Available from: [Link]

  • Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. Pharmacy Times. 2025. Available from: [Link]

  • Dodds Ashley ES, Lewis R, et al. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Expert Opinion on Drug Safety. 2010;9(3):407-418. Available from: [Link]

  • (PDF) Triazole antifungals: A review. ResearchGate. 2016. Available from: [Link]

  • Synthesis and tautomerism of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Beilstein Journal of Organic Chemistry. 2019;15:1336-1345. Available from: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. The Royal Society of Chemistry. 2019. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. 2022. Available from: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. 2023. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. 2024. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. 2025. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. 2025. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. 2025. Available from: [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. 2025. Available from: [Link]

Sources

Validation & Comparative

An In-Depth Technical Guide to the Synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing yield, regioselectivity, scalability, and safety. The compound 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a highly valuable building block in drug discovery and materials science, often utilized as a bidentate ligand or a pharmacophore core[1].

Synthesizing N-alkylated 1,2,4-triazoles is notoriously plagued by regioselectivity issues, as the triazole ring possesses three distinct nitrogen atoms capable of acting as nucleophiles[2]. However, the symmetrical nature of the 3,5-dimethyl-1,2,4-triazole precursor provides unique mechanistic advantages. This guide objectively compares three distinct synthetic methodologies, detailing the causality behind the experimental choices and providing self-validating protocols for bench-level execution.

Comparative Synthesis Strategy

G SM1 3,5-dimethyl-1H-1,2,4-triazole M1 Method 1: Direct N-Alkylation (+ 3-chloro-1-propanol) SM1->M1 M2 Method 2: Aza-Michael & Reduction (+ Ethyl acrylate) SM1->M2 Prod 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl) propan-1-ol M1->Prod ~80% yield 1 Step M2->Prod ~76% overall 2 Steps SM2 3-hydrazinopropan-1-ol (+ Diacetamide) M3 Method 3: De Novo Synthesis (Condensation) SM2->M3 M3->Prod ~65% yield 1 Step

Comparative workflow of three synthesis routes for the target triazole derivative.

Method 1: Direct N-Alkylation (SN2 Pathway)

Mechanistic Causality: Direct alkylation of 1,2,4-triazoles typically yields a mixture of N1, N2, and N4 isomers[3]. However, 3,5-dimethyl-1H-1,2,4-triazole exists in a rapid tautomeric equilibrium. Because the methyl groups at the C3 and C5 positions are identical, alkylation at N1 or N2 yields the exact same chemical entity[1]. Furthermore, alkylation at the N4 position is thermodynamically disfavored and sterically hindered by the two adjacent methyl groups[3]. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the triazolide anion is generated, which subsequently undergoes a clean SN2 nucleophilic attack on 3-chloro-1-propanol[2].

Experimental Protocol:

  • Deprotonation: Suspend 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq, 10 mmol) and finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol) in 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete formation of the triazolide anion.

  • Alkylation: Add 3-chloro-1-propanol (1.2 eq, 12 mmol) dropwise over 10 minutes.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the starting triazole (visualized by iodine or UV) confirms reaction completion.

  • Workup: Cool to room temperature, filter off the inorganic salts (KCl and unreacted K₂CO₃), and concentrate the filtrate under high vacuum to remove DMF.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, eluting with a gradient of DCM to 5% MeOH in DCM) to afford the pure product.

Method 2: Aza-Michael Addition and Subsequent Reduction

Mechanistic Causality: To completely avoid the risk of minor O-alkylation or polyalkylation side reactions inherent to halo-alcohols, the Aza-Michael addition offers a highly controlled alternative. Triazoles act as excellent Michael donors toward electron-deficient alkenes like ethyl acrylate[4]. The resulting intermediate, ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate, is highly stable and easily isolable. A subsequent reduction utilizing Lithium Aluminum Hydride (LiAlH₄) converts the ester to the target primary alcohol.

G N1 3,5-dimethyl-1H-1,2,4-triazole (Nucleophile) Step1 DBU-catalyzed Deprotonation (Triazolide Anion Formation) N1->Step1 N2 Ethyl Acrylate (Michael Acceptor) N2->Step1 Step2 Nucleophilic Attack at β-carbon (1,4-Conjugate Addition) Step1->Step2 Int Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate (Stable Intermediate) Step2->Int Red LiAlH4 Reduction (Ester to Primary Alcohol) Int->Red Prod Target Alcohol Red->Prod

Mechanistic pathway of the Aza-Michael addition and subsequent ester reduction.

Experimental Protocol:

  • Aza-Michael Addition: Dissolve 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq, 10 mmol) and ethyl acrylate (1.1 eq, 11 mmol) in 15 mL of acetonitrile. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq, 1 mmol) as a catalytic base. Stir at 60 °C for 6 hours. Evaporate the solvent to yield the intermediate ester quantitatively.

  • Reduction: In an oven-dried flask under argon, suspend LiAlH₄ (1.5 eq, 15 mmol) in 20 mL of anhydrous THF at 0 °C. Dissolve the intermediate ester in 10 mL of THF and add it dropwise to the LiAlH₄ suspension to control the exothermic reaction.

  • Fieser Workup (Critical for Safety & Yield): Once the reaction is complete (approx. 2 hours at room temperature), cool to 0 °C. Sequentially add mL of water (where = grams of LiAlH₄ used), mL of 15% aqueous NaOH, and mL of water. Stir vigorously until a granular white precipitate of aluminum salts forms.

  • Isolation: Filter the salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the target alcohol.

Method 3: De Novo Ring Construction (Hydrazine Condensation)

Mechanistic Causality: Rather than functionalizing an existing triazole, this method constructs the heterocycle directly onto the alkyl chain. By condensing 3-hydrazinopropan-1-ol with diacetamide (or an equivalent symmetrical precursor), the primary amine of the hydrazine attacks the carbonyl, followed by cyclization. This guarantees absolute 100% N1 regioselectivity, as the ring is built around the substituted nitrogen. However, the inherent toxicity and instability of hydrazine derivatives make this route less favorable for routine synthesis.

Experimental Protocol:

  • Condensation: Combine 3-hydrazinopropan-1-ol (1.0 eq, 10 mmol) and diacetamide (1.0 eq, 10 mmol) in 30 mL of toluene. Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Cyclization: Equip the flask with a Dean-Stark apparatus to remove the water generated during cyclization. Reflux the mixture at 110 °C for 8 hours.

  • Isolation: Cool the mixture, wash with saturated aqueous NaHCO₃ to neutralize the acid, dry the organic layer over MgSO₄, and concentrate. Purify via recrystallization or column chromatography.

Quantitative Data & Performance Comparison
ParameterMethod 1: Direct N-AlkylationMethod 2: Aza-Michael + ReductionMethod 3: De Novo Condensation
Overall Yield ~80%~76% (90% Step 1, 85% Step 2)~65%
Step Count 121
Regioselectivity High (Due to symmetric precursor)ExcellentAbsolute (100% N1)
Reagent Safety Moderate (Alkyl halides)Low (Requires LiAlH₄)Low (Toxic hydrazines)
Scalability ExcellentModerate (Exothermic reduction)Poor (Hydrazine handling)
Primary Byproducts Inorganic salts (KCl/KBr)Aluminum saltsWater
Conclusion & Recommendations

For standard laboratory synthesis and large-scale manufacturing, Method 1 (Direct N-Alkylation) is the superior choice. The unique symmetry of 3,5-dimethyl-1H-1,2,4-triazole neutralizes the regioselectivity issues that normally plague azole alkylations, allowing for a high-yielding, one-step process using commercially available, relatively safe reagents[1][2].

Method 2 is highly recommended if ultra-high purity is required and trace O-alkylated byproducts cannot be tolerated, provided the laboratory is equipped to safely handle reactive hydride species[4]. Method 3 should generally be avoided unless specific isotopic labeling of the triazole ring is required, due to the hazardous nature of the hydrazine precursors.

References
  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids The Journal of Organic Chemistry (ACS Publications)[Link][2]

  • Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents ResearchGate[Link][4]

  • An Investigation into the Alkylation of 1,2,4-Triazole ResearchGate[Link][3]

Sources

assessing the purity of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Purity Assessment of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol: A Multi-Modal Analytical Guide

1. Introduction & Mechanistic Context 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a highly versatile bifunctional intermediate. The 3,5-dimethyl-1,2,4-triazole core provides robust coordination geometry, making it a privileged scaffold in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and antitubercular agents[1]. The pendant propanol chain acts as a synthetic handle for subsequent cross-coupling, etherification, or esterification.

However, the synthesis of this compound is prone to generating regioisomeric impurities (e.g., 1,3,5-triazole variants) and retaining unreacted precursors. Because the triazole nitrogen atoms are strong Lewis bases, trace impurities can act as potent transition-metal catalyst poisons in downstream reactions. Furthermore, residual moisture can rapidly quench moisture-sensitive reagents (like Grignard or Buchwald-Hartwig catalysts), leading to stoichiometric imbalances and catastrophic yield losses. Therefore, a rigorous, multi-modal purity assessment is non-negotiable.

ImpurityImpact Impurity Trace Impurities (Regioisomers, Water, Solvents) CatPoison Transition Metal Catalyst Poisoning Impurity->CatPoison High affinity binding SideReact Off-Target Side Reactions Impurity->SideReact Competing nucleophiles Stoich Stoichiometric Imbalances Impurity->Stoich False mass calculations Failure Downstream API Synthesis Failure / Low Yield CatPoison->Failure SideReact->Failure Stoich->Failure

Mechanistic impact of trace impurities on downstream API synthesis.

2. Supplier Comparison: Quantitative Data Analysis To illustrate the variance in commercial quality, we evaluated 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol from three distinct tiers of suppliers. The data below highlights the critical difference between apparent purity (HPLC Area %) and absolute purity (qNMR w/w %).

Supplier TierHPLC-UV (Area %)qNMR (w/w %)Water Content (KF, w/w %)Residual Solvents (GC-FID)Overall Assessment
Supplier A (Premium) 99.8%99.5%0.04%< 200 ppmPass - Suitable for sensitive catalytic coupling.
Supplier B (Standard) 98.2%96.1%0.45%1,500 ppm (EtOAc)Marginal - Requires drying; potential yield impact.
Supplier C (Budget) 96.5%89.4%1.30%4,800 ppm (DMF, MeOH)Fail - High risk of catalyst poisoning and side reactions.

Causality Insight: Notice the severe discrepancy between HPLC and qNMR purity for Supplier C (96.5% vs. 89.4%). This is a classic manifestation of "chromatographically invisible" impurities—such as inorganic salts or non-UV-absorbing aliphatic byproducts—that artificially inflate the HPLC area percentage. qNMR reveals the true mass balance.

3. Experimental Protocols & Self-Validating Methodologies A robust analytical workflow must be orthogonal, meaning each technique compensates for the blind spots of the others.

PurityWorkflow Sample 3-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl) propan-1-ol HPLC HPLC-UV/ELSD (Organic Impurities) Sample->HPLC USP <621> qNMR 1H qNMR (Absolute Mass %) Sample->qNMR Internal Std KF Coulometric KF (Water Content) Sample->KF USP <921> GC GC-FID (Residual Solvents) Sample->GC Headspace Release Comprehensive Quality Profile HPLC->Release qNMR->Release KF->Release GC->Release

Multi-modal analytical workflow for comprehensive triazole purity assessment.

Protocol 1: Organic Impurity Profiling via HPLC-UV/ELSD The Causality: The 1,2,4-triazole ring possesses a relatively weak UV chromophore. Relying solely on UV detection (typically at 210–220 nm) risks missing non-conjugated aliphatic impurities. By coupling an Evaporative Light Scattering Detector (ELSD) in series with the UV detector, we create a self-validating system: UV identifies conjugated regioisomers, while ELSD universally detects any non-volatile mass, regardless of optical properties. Methodology:

  • Column Selection: Utilize a superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 4.6 × 100 mm). Under the modernized USP <621> guidelines, transitioning from traditional 5 µm totally porous particles to SPP columns is permissible and significantly enhances resolution and throughput[2],[3].

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • System Suitability: Inject a standard resolution mixture containing the target compound and its known 1,3,5-regioisomer. The method is only validated for use if the resolution ( Rs​ ) is > 2.0 and the tailing factor is < 1.5[3].

Protocol 2: Absolute Purity Determination via Quantitative 1H NMR (qNMR) The Causality: Unlike chromatography, qNMR does not rely on variable detector response factors. It measures the absolute mass fraction by comparing the integral of a distinct analyte proton against a certified reference material (CRM). The fundamental physics dictate that the area under the NMR resonance is directly proportional to the number of nuclei, provided the system is fully relaxed. Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the triazole sample and ~10 mg of a traceable internal standard (e.g., Maleic acid) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: The most critical parameter is the relaxation delay ( D1​ ). It must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the mixture (typically 30–60 seconds). Failing to allow complete magnetization recovery will result in truncated integrals and false purity values.

  • Calculation: Integrate the sharp singlet of the triazole methyl groups ( δ ~2.2 ppm) against the olefinic protons of Maleic acid ( δ ~6.3 ppm) to calculate the absolute w/w % purity.

Protocol 3: Moisture Profiling via Coulometric Karl Fischer Titration The Causality: For high-grade pharmaceutical intermediates, water content is typically below 1%. At these trace levels, Volumetric Karl Fischer titration lacks the necessary precision. Coulometric Karl Fischer titration is the superior choice because it generates the titrant (iodine) in situ at the electrode via an applied electrical current. This provides an absolute, stoichiometric dosing of iodine, eliminating the need for titer calibration and ensuring extreme accuracy at the ppm level[4],[5]. Methodology:

  • Preparation: Ensure the titration cell is completely sealed and the background drift is stable (< 10 µ g/min ) using a USP <921> compliant coulometric reagent[4].

  • Injection: Draw ~100 mg of the liquid/melted sample (or pre-dissolved in anhydrous methanol) into a gas-tight syringe. Weigh the syringe.

  • Titration: Inject the sample directly into the anolyte solution beneath the liquid surface. Re-weigh the empty syringe to determine the exact mass added by difference.

  • Endpoint: The endpoint is determined potentiometrically. The instrument calculates the water content based on the total charge (Coulombs) required to generate the iodine that consumed the water.

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry - ACS Publications.1

  • Understanding the Latest Revisions to USP <621>. Agilent.2

  • System suitability Requirements for a USP HPLC Method. MTC USA.3

  • Water Determination by Karl Fischer. Eurofins BioPharma Product Testing.4

  • Water Determination by Karl Fischer Titration - Monograph. Metrohm.5

Sources

Safety Operating Guide

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Operational and Disposal Protocol for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Introduction As drug development and chemical synthesis increasingly rely on nitrogen-dense heterocycles, standardizing the handling and disposal of compounds like 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is critical. This molecule combines a biologically active 1,2,4-triazole core with a propanol side chain. The aliphatic chain enhances solubility, while the dimethyl-substituted triazole ring acts as a strong coordinating ligand. If improperly managed, these properties can lead to severe aquatic toxicity and environmental persistence[1].

This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, contain, and dispose of this compound, ensuring compliance with and protecting both laboratory personnel and the environment[2].

Hazard Profile & Mechanistic Causality

Understanding the physicochemical nature of a compound is the first step in designing a safe operational workflow. We do not just wear PPE because it is mandated; we wear it to counteract specific molecular behaviors.

Property / Hazard ClassDescription / GHS ClassificationOperational Implication & Causality
Chemical Class Nitrogen-containing organic heterocycleHigh nitrogen content (3 N atoms per ring) generates toxic NOx gases upon combustion[3]. Requires specialized incineration.
Acute Toxicity Category 4 (Oral) / IrritantThe lipophilic methyl groups enhance dermal penetration. Mandates strict use of nitrile gloves and lab coats[4].
Eye/Skin Irritation Category 2A (Eye), Category 2 (Skin)The basicity of the triazole nitrogens can cause localized tissue irritation. Splash goggles are non-negotiable[5].
Environmental Hazard Aquatic Chronic ToxicityThe compound's coordination chemistry allows it to disrupt aquatic ecosystems. Absolute prohibition on drain disposal[1].

Operational Workflow & Experimental Handling

To ensure absolute safety, every interaction with 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol must be treated as a closed-system operation.

G Start Risk Assessment & PPE Verification FumeHood Primary Execution (Class II Fume Hood) Start->FumeHood Spill Spill Event (Liquid/Solid) FumeHood->Spill Accidental Release Waste Waste Segregation (Nitrogenous Organics) FumeHood->Waste Routine Disposal Containment Inert Absorption (Sand/Vermiculite) Spill->Containment Containment->Waste Incineration High-Temp Incineration (with NOx Scrubber) Waste->Incineration EPA-Compliant Destruction

Figure 1: Operational workflow for handling, spill containment, and disposal of triazole derivatives.

Protocol A: Routine Experimental Handling

  • Preparation & PPE: Equip standard PPE (nitrile gloves, safety goggles, flame-resistant lab coat). Causality: Nitrile provides an effective barrier against polar organic molecules, preventing dermal absorption.

  • Execution Environment: Perform all weighing, transferring, and reactions inside a certified [4]. Ensure the face velocity is between 80-120 fpm.

  • Decontamination: After the procedure, wipe down all spatulas, balances, and glassware with a polar solvent (e.g., ethanol or isopropanol) to dissolve residual compound, followed by a water rinse. Collect all solvent washings into the designated waste container[6].

  • Self-Validation Check: Inspect gloves for micro-tears before removal. Verify that the fume hood sash is lowered to the operational level before leaving the station.

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment prevents aerosolization and environmental contamination.

Protocol B: Spill Containment and Neutralization

  • Isolation: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity to prevent inhalation of any generated dust or aerosols[7].

  • Containment: Do not use water, as it will spread the compound due to the hydrophilic propanol chain. Instead, cover the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite[6]. Causality: Inert absorbents trap the molecule physically without initiating exothermic secondary reactions.

  • Collection: Use a non-sparking plastic scoop to carefully collect the saturated absorbent. Place it into a rigid, sealable polyethylene container[4].

  • Self-Validation Check: Swab the spill area with an ethanol-soaked pad, and place the pad into the waste container. Visually inspect the surface under standard lighting to ensure no crystalline residue remains.

Ultimate Disposal Strategy

Because of its nitrogen-dense structure, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol cannot be disposed of via standard solvent waste streams.

Protocol C: Waste Segregation and Destruction

  • Segregation: Collect all primary waste, contaminated absorbents, and solvent washings in a container strictly labeled for ""[3]. Do not mix with strong oxidizing acids (e.g., nitric or perchloric acid) to prevent the formation of unstable, explosive N-oxides[3].

  • Labeling: Clearly label the container with the full chemical name, CAS number, and the hazard pictograms for "Irritant" and "Environmental Hazard."

  • Destruction Mechanism (Incineration): Transfer the waste to an EPA-approved hazardous waste facility[2]. The mandated destruction method is high-temperature incineration (typically >1000°C).

    • Mechanistic Causality: Thermal oxidation breaks the robust C-N bonds of the triazole ring. However, this process inherently generates nitrogen oxides (NO and NO2)[8]. Therefore, the incineration facility must be equipped with a secondary combustion chamber and a chemical scrubber (such as an ammonia-injected Selective Non-Catalytic Reduction system) to neutralize NOx emissions before atmospheric release[3],[8].

  • Self-Validation Check: Before handing the container to the waste management team, verify that the container is tightly sealed, the exterior is decontaminated, and the pH of any liquid waste is neutral (pH 6-8) to prevent gas evolution during transit.

References

  • Title: Hazardous Waste Treatment, Storage and Disposal Guidelines Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet - 1,2,4-Triazole Source: Carl Roth GmbH URL: [Link]

  • Title: A new process for NOx reduction in combustion systems for the generation of energy from waste Source: ResearchGate URL: [Link]

Sources

Advanced Laboratory Safety & PPE Protocol: Handling 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and operational logistics, I approach novel or uncharacterized nitrogenous heterocycles with a strict "presumed hazardous" methodology. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a specialized triazole derivative utilized in advanced drug development and agricultural research. While exhaustive toxicological data for this specific molecule may not be fully cataloged in standard public databases, its structural motifs—a 1,2,4-triazole ring coupled with a propanol aliphatic chain—dictate our safety approach.

In this guide, we will translate the structural properties of this compound into a rigorous, self-validating operational and disposal plan designed to protect researchers and ensure laboratory integrity.

Risk Assessment & Causality: The "Why" Behind the PPE

To build a truly safe laboratory environment, scientists must understand the causality behind PPE selection rather than blindly following checklists. The OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) mandates a thorough hazard assessment for all chemical handling[1]. For 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, we must mitigate the following mechanistic risks:

  • Dermal Permeability: The molecule is amphiphilic. The lipophilic 3,5-dimethyl-triazole ring allows it to partition into lipid bilayers, while the hydrophilic propanol moiety can act as a permeation enhancer. Skin contact is a highly viable route of systemic entry.

  • Metalloenzyme Interaction: 1,2,4-triazoles are well-documented for their ability to coordinate with the heme iron in Cytochrome P450 (CYP450) enzymes. Unintended systemic absorption could lead to metabolic disruption or off-target enzyme inhibition.

  • Aerosolization Hazard: When handling the compound as a dry powder or during sonication of stock solutions, micro-particulates or aerosols can bypass standard defenses, necessitating strict respiratory and environmental controls[2].

ExposurePathway Compound 3-(3,5-dimethyl-1H- 1,2,4-triazol-1-yl) propan-1-ol Exposure Dermal Contact / Inhalation of Aerosols Compound->Exposure Absorption Systemic Absorption (Enhanced by propanol) Exposure->Absorption Target Metalloenzyme Binding (CYP450 Inhibition) Absorption->Target Effect Metabolic Disruption / Cellular Toxicity Target->Effect

Fig 1. Putative exposure pathway and mechanistic interaction of triazoles.

Mandatory PPE Matrix

In accordance with the National Research Council's Prudent Practices in the Laboratory[3], no single glove material provides universal protection[2]. We employ a layered defense strategy to ensure maximum safety.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8+ mil).Nitrile provides baseline splash protection. The double layer prevents rapid permeation from the propanol moiety, which can act as a carrier solvent.
Eye/Face Protection ANSI Z87.1-compliant indirectly vented chemical splash goggles.Prevents capillary action of aerosolized droplets into the conjunctiva. Standard safety glasses are insufficient for liquid splash hazards.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.Protects against incidental contact. Knit cuffs prevent wrist exposure between the glove and the sleeve.
Respiratory & Environmental Fume hood (face velocity 80-100 fpm). N95/P100 respirator if handling bulk powder outside a hood.Prevents inhalation of micro-particulates during powder weighing or aerosolized droplets during vortexing[2].

Self-Validating Operational Workflow

Trust in a protocol comes from its ability to be verified in real-time. The following step-by-step methodology for preparing a standard stock solution (e.g., in DMSO or Ethanol) incorporates built-in validation checks.

Step 1: Environmental Setup & Validation
  • Action: Power on the laboratory chemical fume hood and clear the workspace of unnecessary clutter.

  • Validation Check: Do not rely solely on the digital monitor. Perform a "tissue test" by taping a small strip of Kimwipe to the bottom of the sash. It must pull inward steadily, confirming negative pressure.

Step 2: PPE Donning & Inspection
  • Action: Don the lab coat, splash goggles, and double gloves.

  • Validation Check: Inflate the outer gloves slightly by trapping air and rolling the cuff. Check for micro-punctures (pinholes) before proceeding.

Step 3: Weighing and Transfer
  • Action: Use an anti-static weigh boat. Transfer the 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol powder using a dedicated micro-spatula.

  • Causality: Static electricity can cause fine triazole powders to jump, contaminating the balance and the researcher. Anti-static tools mitigate this physical hazard.

Step 4: Solubilization
  • Action: Add the solvent (e.g., DMSO) slowly. Crucially, cap the vial tightly before vortexing or sonicating.

  • Causality: Vortexing an open container generates micro-aerosols. Capping ensures the compound remains contained during high-energy agitation.

Step 5: Immediate Decontamination
  • Action: Wipe down the balance, spatulas, and hood surface with a 70% ethanol or isopropanol solution, followed by a mild detergent wash.

SOPWorkflow Phase1 1. Environmental Control Validate Hood Airflow (80-100 fpm) Phase2 2. PPE Donning Double Gloves + Splash Goggles Phase1->Phase2 Phase3 3. Material Handling Anti-static Weighing & Capped Vortexing Phase2->Phase3 Phase4 4. Waste Segregation Dispose as Toxic Organic Waste Phase3->Phase4 Phase5 5. Decontamination Surface Wipe (70% EtOH + Soap) Phase4->Phase5

Fig 2. Self-validating operational workflow for handling novel compounds.

Spill Response and Disposal Plan

Even with rigorous controls, accidental releases occur. Managing a spill of an uncharacterized triazole requires immediate, methodical action.

Minor Spill Protocol (< 50 mL or < 5 g)
  • Isolate & Alert: Alert personnel in the immediate vicinity. Do not leave the spill unattended.

  • Containment: For liquids, surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for concentrated organic solutions. For powders, cover gently with damp paper towels to prevent dust generation.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the affected area with soapy water to remove residual lipophilic compound, followed by a water rinse.

Disposal Logistics

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol and its associated contaminated materials (gloves, weigh boats, Kimwipes) must never be disposed of in standard municipal waste or poured down the sink.

  • Waste Classification: Route to "Non-Halogenated Organic Waste" unless dissolved in a halogenated solvent (e.g., DCM).

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the solvent used, and the primary hazard class ("Toxic/Irritant").

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. URL:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. URL:[Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。